tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPKRLMPHNRWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579122 | |
| Record name | tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258515-65-0 | |
| Record name | tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its synthesis and subsequent functionalization, and explores its applications in the development of novel therapeutic agents.
Core Properties
This compound is a heterocyclic compound featuring a tetrahydroisoquinoline scaffold. The presence of a bromine atom at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile intermediate for a variety of chemical transformations.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 258515-65-0[1] |
| Molecular Formula | C₁₄H₁₈BrNO₂[2] |
| Molecular Weight | 312.21 g/mol |
| Appearance | Solid[2] |
| Boiling Point | 374.2 °C at 760 mmHg |
| Purity | Typically ≥96% |
| Storage | -20°C, sealed storage, away from moisture |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), the aliphatic protons of the dihydroisoquinoline core (multiplets, ~2.8-3.7 ppm), and the aromatic protons (multiplets, ~7.0-7.4 ppm). |
| ¹³C NMR | Resonances for the tert-butyl group (~28, 80 ppm), the aliphatic carbons (~28, 40, 45 ppm), the aromatic carbons (some shifted downfield due to the bromine substituent, ~120-140 ppm), and the carbonyl carbon of the Boc group (~154 ppm). |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aliphatic and aromatic), a strong C=O stretching from the carbamate (~1690 cm⁻¹), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the N-protection of 7-bromo-1,2,3,4-tetrahydroisoquinoline.
Synthesis of this compound
Experimental Protocol:
To a solution of 7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of tetrahydrofuran and water, is added a base, for instance, sodium carbonate or triethylamine (2.0 eq).[1] The mixture is cooled in an ice bath, and di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) is added portion-wise.[1] The reaction is then allowed to warm to room temperature and stirred overnight.[1]
Work-up and Purification:
Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.[1] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1] Purification is typically achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Reactivity and Applications in Drug Discovery
The bromine atom at the 7-position of the dihydroisoquinoline ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This functionalization is pivotal for the synthesis of diverse chemical libraries for drug screening and the development of targeted therapeutics.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. While specific protocols for this compound are not extensively documented in publicly available literature, general procedures for similar aryl bromides can be adapted.
General Experimental Protocol for Suzuki-Miyaura Coupling:
In an inert atmosphere, a mixture of this compound (1.0 eq), a boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) is suspended in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). The reaction mixture is heated until the starting material is consumed. After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the 7-aryl-substituted product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a variety of 7-amino-3,4-dihydroisoquinoline derivatives. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the arylamine motif in bioactive molecules.
General Experimental Protocol for Buchwald-Hartwig Amination:
Under an inert atmosphere, this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos or BINAP), and a strong base (e.g., NaOtBu or Cs₂CO₃) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction is heated until completion, followed by an extractive work-up and purification by column chromatography.
Role in Drug Discovery and Signaling Pathways
The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. Derivatives of this core have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents.
While specific biological activities for derivatives of this compound are not extensively reported in the public domain, its utility as a synthetic intermediate allows for the generation of novel compounds that can be screened against various biological targets. The functionalization at the 7-position can significantly influence the pharmacological profile, including binding affinity and selectivity for specific receptors or enzymes. For instance, the introduction of different aryl or amino groups can modulate interactions with protein kinases, G-protein coupled receptors, or ion channels, which are key components of cellular signaling pathways implicated in numerous diseases.
The development of novel derivatives from this starting material holds promise for the discovery of new therapeutic agents that can modulate signaling pathways involved in cancer, inflammation, and neurological disorders.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, functionalized 1,2,3,4-tetrahydroisoquinoline derivatives. Its strategic bromination and N-protection allow for selective modifications through modern cross-coupling reactions, providing a robust platform for the generation of diverse molecular libraries for drug discovery and development. The detailed protocols and compiled data in this guide are intended to support researchers and scientists in leveraging the full potential of this important synthetic intermediate.
References
An In-depth Technical Guide to the Solubility of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential before undertaking solubility studies. The known properties of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 258515-65-0 | [1] |
| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |
| Molecular Weight | 312.21 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 374.2 °C at 760 mmHg | |
| Storage Temperature | -20°C, sealed storage, away from moisture |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2] It provides a measure of the true solubility by allowing a saturated solution to reach equilibrium with an excess of the solid compound.
2.1. Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, isopropanol, dimethyl sulfoxide (DMSO), etc.)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient duration (typically 24-72 hours) to ensure a saturated solution is formed.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For finer separation, centrifuge the vials at a high speed.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter into a clean vial.
-
Dilution: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC.
-
Calculation: Calculate the solubility of the compound in the selected solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Context in Drug Discovery: The STING Signaling Pathway
While the direct biological targets of this compound are not extensively documented, its core structure, 3,4-dihydroisoquinoline-2(1H)-carboxamide, is found in compounds identified as inhibitors of the STING (Stimulator of Interferon Genes) signaling pathway. The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, triggering immune responses.[3][4] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making STING an attractive therapeutic target. The diagram below provides a conceptual overview of the STING pathway and the potential point of inhibition for compounds of this class.
References
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate safety and handling
An In-depth Technical Guide to the Safety and Handling of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 258515-65-0), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical Identification and Physical Properties
This compound is a heterocyclic compound widely utilized in the synthesis of various biologically active molecules.[1] Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 258515-65-0 | [2][3][4][5] |
| Molecular Formula | C₁₄H₁₈BrNO₂ | [2][4] |
| Molecular Weight | 312.21 g/mol | [4] |
| Appearance | Solid | [2][6] |
| Boiling Point | 374.2 °C at 760 mmHg | [2] |
| Storage Temperature | -20°C | [4][7] |
| Purity | Typically ≥96% | [4] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous. The following table summarizes its GHS hazard statements and corresponding precautionary measures.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Harmful) |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Harmful) |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 (Harmful) |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 (Harmful) |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes.[6][8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6][8] Get immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell. |
Handling, Storage, and Disposal
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6][8]
-
Avoid direct contact with the substance. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[6][8]
-
Avoid the formation of dust and aerosols.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or watercourses.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of the title compound.[3] All operations should be performed in a fume hood with appropriate PPE.
Materials:
-
7-bromo-1,2,3,4-tetrahydroisoquinoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 7-bromo-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a mixture of THF and water, add sodium carbonate (2 equivalents).
-
Stir the mixture at room temperature.
-
Slowly add di-tert-butyl dicarbonate (1.5 equivalents).
-
Continue stirring the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by an appropriate method (e.g., TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product as necessary.
Visualized Workflows
To ensure safe handling and proper experimental execution, the following workflows are provided.
Caption: General workflow for safely handling chemical reagents in a laboratory setting.
Caption: Step-by-step workflow for the synthesis of the target compound.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Factory Supply High Purity this compound Top Purity 99% 258515-65-0 Efficient Shipping | Huarong Pharm [huarongpharm.com]
- 3. This compound | 258515-65-0 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound's Properties and supplier [tradingchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
The Pivotal Role of 7-Bromo-THIQ Derivatives in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of contemporary drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. Among its numerous derivatives, 7-bromo-1,2,3,4-tetrahydroisoquinoline (7-bromo-THIQ) and its analogues have garnered significant attention from the scientific community. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of 7-bromo-THIQ derivatives, tailored for researchers, scientists, and drug development professionals.
Core Synthesis Strategies
The synthesis of the 7-bromo-THIQ core can be achieved through several strategic routes. A common method involves the bromination of a pre-formed tetrahydroisoquinoline scaffold. For instance, N-trifluoroacetyl-7-bromo-1,2,3,4-tetrahydroisoquinoline can be hydrolyzed to yield 7-bromo-1,2,3,4-tetrahydroisoquinoline. A typical procedure involves stirring the N-trifluoroacetyl derivative with a mixture of methanol and a saturated sodium carbonate solution at elevated temperatures. Following the reaction, the mixture is concentrated and the product is extracted with an organic solvent like ethyl acetate. The crude product is then purified using column chromatography to yield the final compound.[1]
Another approach involves a multi-step synthesis starting from 3-bromophenylacetonitrile, which can be converted to 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through a four-step process.[2] These synthetic pathways offer versatility for creating a library of 7-bromo-THIQ derivatives with diverse substitutions, enabling extensive structure-activity relationship (SAR) studies.
Therapeutic Potential and Biological Activities
7-Bromo-THIQ derivatives have shown considerable promise in several therapeutic areas, most notably in oncology, as well as in antimicrobial and neuroprotective applications. The presence and position of the bromine atom can significantly influence the biological activity of the THIQ scaffold.
Anticancer Activity
A significant body of research highlights the potent anticancer effects of THIQ derivatives. These compounds often exert their activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. For instance, certain THIQ analogues have been shown to induce mitochondria-dependent apoptosis in lung cancer cells.[3] This process is often mediated by an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[3]
The cytotoxic effects of 7-bromo-THIQ derivatives have been evaluated against various cancer cell lines. The table below summarizes some of the reported in vitro activities.
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| THIQ analogue 5c | A549 (Lung Cancer) | Cell Proliferation | 14.61 ± 1.03 | [3] |
| Compound 7e | A549 (Lung Cancer) | MTT Assay | 0.155 | [4] |
| Compound 8d | MCF7 (Breast Cancer) | MTT Assay | 0.170 | [4] |
| GM-3-121 | HCT116 (Colon Cancer) | KRas Inhibition | - | |
| GM-3-18 | Colon Cancer Lines | KRas Inhibition | 0.9 - 10.7 |
Antimicrobial and Neuroprotective Effects
Beyond oncology, 7-bromo-THIQ derivatives have demonstrated notable antimicrobial properties. Their structural features allow them to interact with key microbial targets, though the precise mechanisms are still under investigation. In the realm of neuropharmacology, the THIQ scaffold is a key component of molecules with neuroprotective potential. These derivatives are being explored for their ability to modulate signaling pathways implicated in neurodegenerative diseases and neuroinflammation.[5]
Mechanistic Insights: Signaling Pathways
The anticancer activity of THIQ derivatives is underpinned by their ability to modulate critical cellular signaling pathways. A key mechanism is the induction of apoptosis through the intrinsic (mitochondrial) pathway.
As depicted in Figure 1, 7-bromo-THIQ derivatives can lead to an increase in intracellular ROS. This oxidative stress contributes to the disruption of the mitochondrial membrane potential. Concurrently, these compounds can activate the p53 tumor suppressor pathway. Both of these events converge on the activation of executioner caspases, such as Caspase-3, ultimately leading to apoptosis.[3] Furthermore, studies on related THIQ compounds suggest the involvement of the ERK1/2 and p38-MAPK signaling pathways in the apoptotic process.[6]
Experimental Protocols
To facilitate further research in this promising area, detailed methodologies for key experiments are outlined below.
General Synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline
This protocol is a general representation based on the hydrolysis of an N-protected precursor.
Materials:
-
N-trifluoroacetyl-7-bromo-1,2,3,4-tetrahydroisoquinoline
-
Methanol
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of N-trifluoroacetyl-7-bromo-1,2,3,4-tetrahydroisoquinoline in methanol, add an equal volume of saturated sodium carbonate solution.
-
Stir the reaction mixture at 60°C for 1 hour, monitoring the reaction by thin-layer chromatography.
-
Upon completion, concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 7-bromo-1,2,3,4-tetrahydroisoquinoline.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF7)
-
Complete cell culture medium
-
96-well plates
-
Test compound (7-bromo-THIQ derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
7-Bromo-THIQ derivatives represent a fertile ground for the discovery of novel therapeutic agents. Their synthetic accessibility and potent biological activities, particularly in the realm of oncology, make them attractive candidates for further development. Future research should focus on elucidating the precise molecular targets of these compounds, expanding the scope of their biological evaluation to other disease models, and optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts. The continued exploration of this chemical space holds the potential to deliver next-generation therapies for a range of human diseases.
References
- 1. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 17680-55-6 [chemicalbook.com]
- 2. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 3. A novel tetrahydroisoquinoline (THIQ) analogue induces mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical suppliers for tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
An In-depth Technical Guide to tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on This compound , a key building block in medicinal chemistry and organic synthesis. Its structure, featuring a bromine atom at the 7-position and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile substrate for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.
Chemical Properties and Supplier Information
The fundamental properties of this compound are essential for its proper handling, storage, and application in synthetic protocols.
-
IUPAC Name: this compound
-
CAS Number: 258515-65-0[1]
-
Molecular Weight: 312.21 g/mol
-
Appearance: Typically a solid[2]
-
Storage: Recommended at -20°C, sealed and protected from moisture[3]
Commercial Suppliers
The following table summarizes publicly available information on commercial suppliers for this reagent. Pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Purity | Available Quantities | Price (USD) | Notes / Lead Time |
| Sigma-Aldrich (via ChemScene) | 96% | Inquire | Price on request | Partnered with ChemScene LLC |
| Hangzhou Huarong Pharm Co., Ltd. | 99% | Up to 100kg/Month | Price on request | Delivery time is approximately 2 weeks after order[2] |
| CookeChem | 97% | Inquire | Price on request | --- |
| Fisher Scientific (via eMolecules/Combi-Blocks) | 98% | 25g | $216.56 | Catalog No. NC2220086[4] |
| ChemicalBook Aggregator | 98-99% | g to kg scale | $1.00/kg to $1.10/g | Lists multiple suppliers like Dideu Industries and Career Henan Chemical[5] |
| ChemScene | ≥97% | Inquire | Price on request | Stored at -20°C[3] |
Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction
The primary synthetic application of this compound is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The bromine atom at the C7 position provides a reactive handle for the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a particularly powerful method for synthesizing biaryl and heteroaryl structures prevalent in pharmaceutical agents.[6]
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This protocol is adapted from established procedures for similar substrates and serves as a robust starting point.[7][8]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), palladium catalyst (Pd(dppf)Cl₂, 0.05 equiv.), and base (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The mixture should be sparged with the inert gas for an additional 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Heating: Heat the reaction mixture to 85-100°C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction's progress by TLC until the starting aryl bromide is fully consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and then brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.
Experimental Workflow Visualization
The following diagram outlines the logical steps of the experimental protocol, from setup to final product isolation.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Factory Supply High Purity this compound Top Purity 99% 258515-65-0 Efficient Shipping | Huarong Pharm [huarongpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. eMolecules TERT-BUTYL 7-BROMO-3,4-DIH 25G, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. This compound | 258515-65-0 [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Methodological & Application
Application Note and Protocol for the Synthesis of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a valuable intermediate in medicinal chemistry and drug discovery. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group offers stability to the nitrogen atom, facilitating controlled synthetic transformations. This document outlines a detailed protocol for the synthesis of this compound via the N-Boc protection of 7-bromo-1,2,3,4-tetrahydroisoquinoline.
Reaction Scheme
The synthesis involves the protection of the secondary amine of 7-bromo-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Figure 1. Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 7-bromo-1,2,3,4-tetrahydroisoquinoline | [1] |
| Molecular Weight of Starting Material | 212.09 g/mol | |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [1] |
| Base | Sodium carbonate (Na₂CO₃) | [1] |
| Solvent | Tetrahydrofuran/Water | [1] |
| Reaction Time | Overnight | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Product Yield | 100% | [1] |
| Product Appearance | Colorless oil | [1] |
| Molecular Weight of Product | 312.2 g/mol | [2] |
Experimental Protocol
Materials:
-
7-bromo-1,2,3,4-tetrahydroisoquinoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a mixed solution by dissolving 7-bromo-1,2,3,4-tetrahydroisoquinoline (1 g, 4.71 mmol) and sodium carbonate (1 g, 9.4 mmol) in a mixture of tetrahydrofuran (16 mL) and water (6 mL).[1]
-
Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate (1.51 mL, 7.06 mmol).[1]
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.[1]
-
Work-up:
-
Drying and Concentration:
-
Product: The resulting product, this compound, is obtained as a colorless oil (1.46 g, 100% yield).[1]
Visualizations
Experimental Workflow Diagram:
The following diagram illustrates the key steps in the synthesis of this compound.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling with tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Abstract
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate as a key building block. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, and functionalization at the C7 position is crucial for the development of novel therapeutic agents. These protocols offer optimized conditions for the efficient synthesis of 7-aryl-3,4-dihydroisoquinolines, which are valuable intermediates in drug discovery programs.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.[2][3] The 1,2,3,4-tetrahydroisoquinoline motif is a common core in many biologically active natural products and synthetic drugs.[4][5]
This compound is a versatile starting material for accessing 7-substituted tetrahydroisoquinolines. The tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, while the bromine atom at the C7 position provides a reactive handle for cross-coupling reactions. This application note details optimized protocols for the Suzuki-Miyaura coupling of this substrate with various arylboronic acids and esters, providing researchers with a reliable method for generating diverse libraries of 7-aryl-3,4-dihydroisoquinoline derivatives.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid or ester is depicted below:
Scheme 1: General Suzuki-Miyaura Coupling Reaction
This compound + Ar-B(OR)₂ --(Pd Catalyst, Base, Solvent)--> tert-Butyl 7-aryl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Palladium-Catalyzed Reactions Using 2-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for various palladium-catalyzed cross-coupling reactions utilizing the versatile building block, tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (2-Boc-7-bromo-THIQ). This compound is a valuable scaffold in medicinal chemistry and drug discovery, and its functionalization via palladium catalysis opens avenues for the synthesis of a diverse range of novel molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 7-aryl-THIQ derivatives. These derivatives are of significant interest due to their presence in numerous biologically active compounds.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 4-12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 4-12 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed protocol for the Suzuki-Miyaura coupling of a similar substrate, 8-bromotetrahydroisoquinoline, is provided as a representative example.[1]
Materials:
-
8-bromo-tetrahydroisoquinoline (or 2-Boc-7-bromo-THIQ)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
Procedure:
-
To a reaction vessel, add 8-bromo-tetrahydroisoquinoline (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling nitrogen gas through the solution for 15-20 minutes.
-
Heat the mixture to 120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-THIQ derivative.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 7-amino-THIQ derivatives from primary and secondary amines.
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 100 | 6 | ~94 (analogous) |
| 2 | Pyrrolidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 88 (analogous) |
| 3 | Aniline | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | t-BuOH | 110 | 18 | High (general) |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure based on established protocols for the amination of aryl bromides.[1][2]
Materials:
-
2-Boc-7-bromo-THIQ
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and sodium tert-butoxide (2.0 equiv.).
-
Add degassed toluene to the vessel.
-
Add 2-Boc-7-bromo-THIQ (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with stirring for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 7-amino-2-Boc-THIQ derivative.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to 7-alkynyl-THIQ derivatives.
Quantitative Data Summary
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5.0) | Et₃N | THF/Et₃N | RT-60 | 2-12 | 70-95 (analogous) |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 80 | 5 | High (general) |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 16 | Good (general) |
Experimental Protocol: Sonogashira Coupling
The following is a general procedure for a copper-co-catalyzed Sonogashira coupling.[3]
Materials:
-
2-Boc-7-bromo-THIQ
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen gas
Procedure:
-
To a degassed solution of 2-Boc-7-bromo-THIQ (1.0 equiv.) in a mixture of THF and triethylamine (e.g., 2:1 v/v), add Pd(PPh₃)₂Cl₂ (0.025 equiv.) and CuI (0.05 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the pad with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 7-alkynyl-2-Boc-THIQ derivative.
Caption: Experimental workflow for Sonogashira coupling.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene, leading to the formation of 7-alkenyl-THIQ derivatives.
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-90 (analogous) |
| 2 | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 100-120 | 16 | High (analogous)[4] |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | NMP | 140 | 3 | 85 (analogous) |
Experimental Protocol: Heck Reaction
The following is a general procedure based on established protocols for the Heck reaction of aryl bromides with acrylates.[5]
Materials:
-
2-Boc-7-bromo-THIQ
-
Alkene (e.g., Ethyl acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas
Procedure:
-
In a reaction vessel, combine 2-Boc-7-bromo-THIQ (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), P(o-tol)₃ (0.04 equiv.), and triethylamine (1.5 equiv.) in DMF.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction to 100 °C and stir for 24 hours or until completion as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 7-alkenyl-2-Boc-THIQ derivative.
Caption: Catalytic cycle of the Heck reaction.
Carbonylative Coupling
Carbonylative couplings introduce a carbonyl group into the molecule, providing access to amides, esters, or ketones. This is a valuable transformation for synthesizing a wide range of functionalized molecules.
Quantitative Data Summary
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Pressure (CO) | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Methanol | Pd(OAc)₂ (5) | dppf (10) | Et₃N | DMF | 1 atm | 80 | 24 | 56 (analogous)[6] | | 2 | Morpholine | PdI₂ (0.33) | - | Morpholine | MeCN | 20 atm | 100 | 6-15 | Good (general)[7] | | 3 | Phenylboronic acid | Pd(acac)₂ (5) | PPh₃ (10) | Cs₂CO₃ | DMF | 1 atm | 120 | 24 | Moderate (general)[8] |
Experimental Protocol: Methoxycarbonylation
The following protocol is based on the methoxycarbonylation of a bromo-indole derivative and can be adapted for 2-Boc-7-bromo-THIQ.[6]
Materials:
-
2-Boc-7-bromo-THIQ
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas
Procedure:
-
To a pressure vessel, add 2-Boc-7-bromo-THIQ (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and dppf (0.10 equiv.).
-
Add a solution of triethylamine (2.0 equiv.) in a mixture of DMF and methanol.
-
Purge the vessel with carbon monoxide gas several times, and then pressurize with CO (e.g., 1-10 atm).
-
Heat the reaction mixture to 80-100 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the CO pressure.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to give the desired 7-methoxycarbonyl-2-Boc-THIQ.
Caption: Experimental workflow for carbonylative coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Utility of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The presence of the bromine atom at the 7-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the stability and solubility of the molecule and can be readily removed under acidic conditions. This application note provides detailed protocols for the synthesis of the title compound and its application in key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
I. Synthesis of this compound
The synthesis of this compound is achieved through the protection of the secondary amine of 7-bromo-1,2,3,4-tetrahydroisoquinoline with a di-tert-butyl dicarbonate ((Boc)₂O).
Reaction Scheme:
Caption: Synthesis of the target compound.
Experimental Protocol:
To a solution of 7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, is added sodium carbonate (Na₂CO₃) (2.0 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2-1.5 eq). The reaction mixture is stirred at room temperature overnight. Upon completion, the reaction is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired product.
Quantitative Data:
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | (Boc)₂O, Na₂CO₃ | THF/H₂O | 12 | ~100 | [1] |
II. Applications in Cross-Coupling Reactions
The bromine atom at the 7-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl groups.
A. Suzuki-Miyaura Coupling: Synthesis of 7-Aryl Derivatives
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 7-position of the dihydroisoquinoline core and an aryl or heteroaryl group using a boronic acid or ester.
Reaction Workflow:
Caption: Suzuki-Miyaura coupling workflow.
Experimental Protocol (General):
A mixture of this compound (1.0 eq), the corresponding boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) is taken in a suitable solvent system (e.g., 1,4-dioxane/water). The reaction vessel is degassed and purged with an inert gas (e.g., argon). The mixture is then heated (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data (Representative):
| Aryl Boronic Acid | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
| Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 75-85 |
B. Buchwald-Hartwig Amination: Synthesis of 7-Amino Derivatives
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, providing access to 7-amino-3,4-dihydroisoquinoline derivatives.
Signaling Pathway Diagram:
Caption: Buchwald-Hartwig catalytic cycle.
Experimental Protocol (General):
A mixture of this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04-0.1 eq), and a strong base (e.g., NaOtBu, 1.5-2.0 eq) is suspended in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane. The reaction vessel is sealed and heated under an inert atmosphere (e.g., 80-110 °C). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.
Quantitative Data (Representative):
| Amine | Pd Precatalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 80-90 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | 16 | 70-80 |
C. Sonogashira Coupling: Synthesis of 7-Alkynyl Derivatives
The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between the 7-position and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
Experimental Workflow Diagram:
Caption: Sonogashira coupling workflow.
Experimental Protocol (General):
To a solution of this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent such as THF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 eq), a copper(I) salt such as CuI (0.1 eq), and a base, typically an amine like triethylamine (Et₃N) (2.0-3.0 eq), are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 60 °C. After completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography.
Quantitative Data (Representative):
| Terminal Alkyne | Pd Catalyst / Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 6 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | 60 | 8 | 80-90 |
| 1-Hexyne | Pd(OAc)₂/XPhos / CuI | Cs₂CO₃ | Toluene | 70 | 12 | 78-88 |
III. Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of 7-substituted 3,4-dihydroisoquinoline derivatives. The protocols and representative data presented herein demonstrate its utility in key palladium-catalyzed cross-coupling reactions, providing a robust platform for the generation of diverse molecular libraries for drug discovery and development. Researchers can adapt these general procedures to a wide array of coupling partners to access novel and complex molecular architectures.
References
Application Note: Boc Deprotection of tert-Butyl 7-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] This application note provides detailed protocols for the deprotection of tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate to yield 7-bromo-1,2,3,4-tetrahydroisoquinoline. The resulting compound is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[2][3] Two common and effective methods for Boc deprotection, using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane, are described.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The initial step involves the protonation of the carbonyl oxygen of the carbamate by a strong acid (e.g., TFA or HCl).[4][5] This is followed by the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[4][5] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[4][5]
Quantitative Data Summary
While specific quantitative data for the deprotection of this compound is not extensively reported, the following table summarizes typical conditions and expected outcomes based on general procedures for Boc deprotection of similar substrates.[5][6][7][8]
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | 20-50% TFA | Dichloromethane (DCM) | Room Temperature | 1 - 4 | >90% | The trifluoroacetate salt is typically isolated after removal of volatiles.[6] |
| 2 | 4M HCl | 1,4-Dioxane | Room Temperature | 0.5 - 2 | >95% | The hydrochloride salt often precipitates from the reaction mixture and can be isolated by filtration.[5][8] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or hexanes
Procedure:
-
Dissolve the Boc-protected 7-bromo-3,4-dihydroisoquinoline carboxylate (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA (10-20 eq) dropwise at room temperature. Note: The reaction is typically exothermic. For sensitive substrates, the addition can be performed at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.
-
For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the trifluoroacetate salt. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to afford the free amine.
-
For isolation of the trifluoroacetate salt, after the initial concentration, add cold diethyl ether or hexanes to the residue to precipitate the salt. Collect the solid by filtration and dry under vacuum.[9]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
Procedure:
-
To a stirred solution of the Boc-protected 7-bromo-3,4-dihydroisoquinoline carboxylate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane, add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The hydrochloride salt of the deprotected amine may precipitate out of the solution during the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the 7-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride salt.[2]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt as a solid or oil. The crude salt can be triturated with diethyl ether to induce solidification and then collected by filtration.
Experimental Workflow
Caption: Workflow for the Boc deprotection of 7-bromo-3,4-dihydroisoquinoline carboxylate.
Safety Precautions
-
Trifluoroacetic acid is highly corrosive and volatile. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
4M HCl in dioxane is also corrosive and should be handled with care in a fume hood.
-
The deprotection reaction generates isobutylene and carbon dioxide gas, so the reaction vessel should not be sealed.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: The Utility of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in Pharmaceutical Development
Introduction
Tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. Its structure features a 3,4-dihydroisoquinoline core, a privileged scaffold found in numerous biologically active compounds. The presence of a bromine atom at the 7-position provides a reactive "handle" for various palladium-catalyzed cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen enhances stability and solubility, allowing for controlled, sequential reactions. This intermediate is instrumental in synthesizing compound libraries for screening and developing novel therapeutic agents targeting a range of diseases.
Key Applications in Drug Discovery
The 3,4-dihydroisoquinoline scaffold is a core component of molecules designed to inhibit critical cellular targets. The strategic placement of the bromine atom on this intermediate allows for the introduction of diverse aryl, heteroaryl, and amino groups, leading to the development of potent and selective inhibitors for:
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The thieno[2,3-c]isoquinolin-5(4H)-one structure, derived from dihydroisoquinoline intermediates, is a known scaffold for PARP inhibitors.[1] PARP enzymes are critical for DNA repair. In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells while sparing normal cells.[2] This makes intermediates like this compound highly valuable for developing targeted cancer therapies.[3][4]
-
Kinase Inhibitors: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[5] The dihydroisoquinoline core can be elaborated into novel pyrazolo[3,4-g]isoquinoline derivatives that exhibit inhibitory activity against various kinases, such as Haspin, CLK1, and CDK9.[5] The ability to functionalize the 7-position is key to modifying the kinase inhibition profiles and selectivity of these compounds.
-
Stimulator of Interferon Genes (STING) Inhibitors: The STING pathway is crucial for innate immune responses to cytosolic DNA.[6] However, its overactivation can lead to autoimmune and autoinflammatory diseases. 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent STING inhibitors, demonstrating significant anti-inflammatory effects in preclinical models.[6] This highlights another promising therapeutic avenue for compounds synthesized from this intermediate.
-
Other Biologically Active Scaffolds: The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework, closely related to the dihydroisoquinoline core, is found in compounds with a wide range of biological activities, including anti-malarial, anti-fungal, and anti-HIV properties.[7]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 258515-65-0 | [8][9] |
| Molecular Formula | C₁₄H₁₈BrNO₂ | [10] |
| Molecular Weight | 312.2 g/mol | [10] |
| Appearance | Solid | [10] |
| Boiling Point | 374.2°C at 760 mmHg | [9] |
| Purity | Commercially available at ≥96-99% | [9][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-protection of 7-bromo-1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
7-bromo-1,2,3,4-tetrahydroisoquinoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [8]
-
Dissolve 7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of tetrahydrofuran and water (e.g., 16 mL / 6 mL).
-
Add di-tert-butyl dicarbonate (1.5 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol provides a general method for coupling aryl or heteroaryl boronic acids with the title intermediate.
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or boronic ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water)
-
To an oven-dried Schlenk flask, add the bromo-intermediate, boronic acid, palladium catalyst, and base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-120°C with vigorous stirring for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-3,4-dihydroisoquinoline derivative.
Table of Representative Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst loading is typically 3-5 mol%.[12] |
| Ligand | dppf, XPhos, SPhos | Required when using a ligand-free palladium source like Pd₂(dba)₃.[12][13] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Choice of base can significantly impact yield and reaction time.[12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic system is often required to dissolve all reactants.[11][12] |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive coupling partners.[11] |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for coupling primary or secondary amines with the title intermediate.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, Xantphos, BINAP, 4-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-dioxane)
-
In a glovebox or under an inert atmosphere, add the bromo-intermediate, palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the desired amine to the tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-3,4-dihydroisoquinoline derivative.
Table of Representative Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precatalysts are often used for their stability and reliability.[14] |
| Ligand | XPhos, RuPhos, Xantphos | Bulky, electron-rich phosphine ligands are generally effective for aryl bromides.[14] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is common.[14] |
| Solvent | Toluene, 1,4-Dioxane, THF | Must be anhydrous and deoxygenated to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Reaction temperature is dependent on the reactivity of the amine and aryl bromide. |
Visualizations
References
- 1. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. This compound | 258515-65-0 [chemicalbook.com]
- 9. This compound | 258515-65-0 [sigmaaldrich.com]
- 10. Factory Supply High Purity this compound Top Purity 99% 258515-65-0 Efficient Shipping | Huarong Pharm [huarongpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 2-Boc-7-bromo-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Sonogashira coupling of 2-Boc-7-bromo-tetrahydroisoquinoline with terminal alkynes. The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[3]
The protocol outlined below is based on established methodologies for Sonogashira couplings of aryl bromides, including those on nitrogen-containing heterocyclic systems.[3][4] Both traditional copper-cocatalyzed and copper-free conditions are presented, as the latter can be advantageous in preventing the undesired homocoupling of the terminal alkyne.[2][5]
Reaction Principle
The Sonogashira coupling reaction is catalyzed by a palladium complex and typically involves a copper(I) co-catalyst.[1][6] The reaction mechanism is understood to proceed through two interconnected catalytic cycles.[7] The palladium cycle involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[7] The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne, which is a key reactive intermediate.[7] An amine base is typically employed to neutralize the hydrogen halide formed during the reaction.[6]
Recent advancements have led to the development of copper-free Sonogashira protocols, which can offer improved yields and cleaner reaction profiles for certain substrates by minimizing alkyne dimerization.[2][5]
Experimental Protocols
This section details two representative protocols for the Sonogashira coupling of 2-Boc-7-bromo-tetrahydroisoquinoline with a generic terminal alkyne (R-C≡CH). Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Coupling
This protocol utilizes a standard palladium catalyst and a copper(I) co-catalyst.
Materials:
-
2-Boc-7-bromo-tetrahydroisoquinoline
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)[7]
-
Copper(I) iodide (CuI)[7]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[3]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))[3]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Boc-7-bromo-tetrahydroisoquinoline (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).[3]
-
Add the anhydrous solvent (e.g., THF or DMF) to dissolve the solids.
-
Add the amine base (e.g., TEA or DIPEA, 2-3 equiv).[3]
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a mild acidic solution (e.g., 2 M HCl) to remove the amine base.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Boc-7-alkynyl-tetrahydroisoquinoline.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or to minimize alkyne homocoupling byproducts.
Materials:
-
2-Boc-7-bromo-tetrahydroisoquinoline
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or (AllylPdCl)₂)[5]
-
Phosphine ligand (e.g., P(t-Bu)₃) if using a ligand-free palladium source[5]
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))[3]
-
Anhydrous solvent (e.g., Dioxane or Toluene)[3]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Boc-7-bromo-tetrahydroisoquinoline (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0 equiv).[3] If required, add the phosphine ligand.
-
Add the anhydrous solvent.
-
Add the terminal alkyne (1.2-1.5 equiv).[3]
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.[3]
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the base and catalyst residues. Wash the celite pad with the reaction solvent.[3]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Boc-7-alkynyl-tetrahydroisoquinoline.[3]
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Sonogashira coupling of 2-Boc-7-bromo-tetrahydroisoquinoline. The yields are representative and may vary depending on the specific alkyne used and the optimization of reaction conditions.
Table 1: Reaction Parameters for Copper-Cocatalyzed Sonogashira Coupling
| Parameter | Value | Reference |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | [7] |
| Copper Co-catalyst | CuI | [7] |
| Base | Triethylamine (TEA) | [3] |
| Solvent | THF or DMF | [3] |
| Temperature | Room Temperature to 60 °C | [1] |
| Typical Yield | 70-95% | [3][4] |
Table 2: Reaction Parameters for Copper-Free Sonogashira Coupling
| Parameter | Value | Reference |
| Palladium Catalyst | Pd(PPh₃)₄ or (AllylPdCl)₂/P(t-Bu)₃ | [5] |
| Base | Cs₂CO₃ or K₂CO₃ | [3] |
| Solvent | Dioxane or Toluene | [3] |
| Temperature | 80-110 °C | [3] |
| Typical Yield | 75-90% | [2][5] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Sonogashira coupling of 2-Boc-7-bromo-tetrahydroisoquinoline.
Caption: Experimental workflow for the Sonogashira coupling.
The following diagram illustrates the catalytic cycle of the Sonogashira reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols for the Synthesis of Novel STING Inhibitors Utilizing a 7-bromo-3,4-dihydroisoquinoline Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and preliminary biological evaluation of a novel class of STING (Stimulator of Interferon Genes) inhibitors based on a 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold. The synthetic strategy leverages a key 7-bromo-3,4-dihydroisoquinoline intermediate, offering a versatile platform for the development of potent anti-inflammatory agents.
Introduction
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2][3] Dysregulation of the STING pathway is implicated in a variety of autoimmune and inflammatory diseases. Consequently, the development of STING inhibitors is a promising therapeutic strategy. This document details the synthesis of a series of STING inhibitors featuring a 3,4-dihydroisoquinoline-2(1H)-carboxamide core, starting from a 7-bromo-3,4-dihydroisoquinoline intermediate.
STING Signaling Pathway
The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[1] 2'3'-cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α/β) and other inflammatory cytokines.[1][2]
Caption: The cGAS-STING signaling pathway.
Synthetic Workflow
The general synthetic strategy for the preparation of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors involves a multi-step process commencing with the synthesis of the key intermediate, 7-bromo-1,2,3,4-tetrahydroisoquinoline. This intermediate is then acylated to introduce the carboxamide moiety, followed by coupling with a desired amine.
Caption: General synthetic workflow for STING inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline
This protocol describes the synthesis of the key intermediate, 7-bromo-1,2,3,4-tetrahydroisoquinoline, from N-trifluoroacetyl-7-bromo-1,2,3,4-tetrahydroisoquinoline.
Materials:
-
1-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroacetophenone
-
Methanol
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
To a mixture of methanol (50 mL) and saturated sodium carbonate solution (50 mL), add 1-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroacetophenone (14.3 g, 46.4 mmol).
-
Stir the reaction mixture at 60 °C for 1 hour.
-
After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 7-bromo-1,2,3,4-tetrahydroisoquinoline as a light yellow solid (8.4 g, 85% yield).[1]
Protocol 2: General Synthesis of 3,4-dihydroisoquinoline-2(1H)-carboxamides
This protocol outlines a general method for the synthesis of the final STING inhibitor compounds from a 3,4-dihydroisoquinoline-2(1H)-carbaldehyde intermediate.
Step 2a: Oxidation of the Aldehyde to a Carboxylic Acid
-
Dissolve the 3,4-dihydroisoquinoline-2(1H)-carbaldehyde derivative in an appropriate solvent.
-
Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), portion-wise at a controlled temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction mixture to isolate the corresponding carboxylic acid.
Step 2b: Amide Coupling
-
To a solution of the 3,4-dihydroisoquinoline-2(1H)-carboxylic acid derivative in a suitable solvent (e.g., DMF or DCM), add a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
-
Add the desired amine (R-NH₂) and a base (e.g., triethylamine or DIPEA).
-
Stir the reaction mixture at room temperature until completion.
-
Purify the crude product by column chromatography to obtain the final 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitor.
Data Presentation
The following tables summarize the in vitro inhibitory activity of representative compounds from a series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which share a similar core structure with the target STING inhibitors.
Table 1: In Vitro STING Inhibitory Activity
| Compound | Human STING IC₅₀ (nM) | Mouse STING IC₅₀ (nM) |
| 5c | 44 | 32 |
Data from a study on 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors.
Table 2: In Vitro Anti-inflammatory and Analgesic Activity of Structurally Related Compounds
| Compound | Anti-inflammatory Activity (Inhibition Rate) | Analgesic Effect (Inhibition Rate) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| 2a | 95% | 100% | 0.47 | 11.5 |
| 2n | 92.7% | 100% | 1.63 | 4.8 |
Data from a study on (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides.[3]
Conclusion
The synthetic route utilizing a 7-bromo-3,4-dihydroisoquinoline intermediate provides an effective means to generate a library of novel STING inhibitors. The preliminary data on related compounds suggest that the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold is a promising starting point for the development of potent and selective STING inhibitors with potential therapeutic applications in a range of inflammatory and autoimmune diseases. Further optimization of this scaffold is warranted to improve potency, selectivity, and pharmacokinetic properties.
References
Troubleshooting & Optimization
Technical Support Center: tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered during the synthesis of this compound?
A1: Common impurities arise from the Boc-protection reaction of 7-bromo-1,2,3,4-tetrahydroisoquinoline. These can include:
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Unreacted 7-bromo-1,2,3,4-tetrahydroisoquinoline: Incomplete reaction can lead to the presence of the starting material in the crude product.
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Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Excess Boc₂O and its breakdown products, such as tert-butanol, may be present.
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Over-protected species: Although less common for secondary amines, the formation of a di-Boc protected species is a theoretical possibility.
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Solvent residues: Residual solvents from the reaction and work-up (e.g., tetrahydrofuran, ethyl acetate, water) may be present in the crude product.
Q2: Which purification methods are most effective for this compound?
A2: The most commonly employed and effective purification methods for this compound are:
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Flash Column Chromatography: This is a highly effective method for separating the desired product from both more polar (e.g., starting amine) and less polar (e.g., Boc₂O) impurities.
-
Recrystallization: If the crude product is a solid, recrystallization can be an excellent method for achieving high purity. Finding a suitable solvent system is key.
-
Aqueous Work-up: A standard aqueous work-up, as described in some synthetic protocols, can remove water-soluble impurities. For instance, washing the organic layer with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities, while a brine wash aids in the removal of residual water.[1][2]
Q3: How can I monitor the purity of my compound during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and efficient technique for monitoring the progress of your purification. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, will allow you to visualize the separation of the product from its impurities. The product, being less polar than the starting amine, will have a higher Rf value.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC. A common starting point for N-Boc protected compounds is a gradient of ethyl acetate in hexanes. |
| Overloading the column. | Use an appropriate amount of crude material for the column size (typically 1-10% of the silica gel weight). | |
| Product Elutes with the Solvent Front | Eluent is too polar. | Decrease the polarity of the eluent (i.e., decrease the percentage of ethyl acetate in hexanes). |
| Product Does Not Elute from the Column | Eluent is not polar enough. | Increase the polarity of the eluent (i.e., increase the percentage of ethyl acetate in hexanes). |
| Streaking of Spots on TLC/Broad Peaks during Elution | Compound is acidic or basic and interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds. |
| Sample is not fully dissolved or is precipitating on the column. | Ensure the sample is fully dissolved in a minimum amount of the initial eluent or a stronger solvent before loading. |
Recrystallization
| Issue | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice (compound is insoluble). | Choose a different solvent in which the compound has higher solubility at elevated temperatures. |
| Compound precipitates out of the hot solution. | Too little solvent was used. | Add more hot solvent until the compound fully dissolves. |
| No crystals form upon cooling. | Solution is too dilute. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. | |
| Oily precipitate forms instead of crystals. | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling solvent or a solvent pair. |
| Impurities are preventing crystallization. | The material may require pre-purification by another method, such as column chromatography. |
Quantitative Data Summary
The following table summarizes purity data for this compound available from commercial suppliers. This data can serve as a benchmark for successful purification.
| Supplier | Purity | Physical Form |
| Supplier 1 | 99% | Solid |
| Supplier 2 | ≥97% | Solid |
| Supplier 3 | 96% | Solid |
| Supplier 4 | 95% | Colorless or white to yellow solid or liquid |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline based on methods used for structurally similar compounds and may require optimization.
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Prepare the Column: Dry-pack a chromatography column with silica gel and then wet it with the initial, low-polarity eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
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Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
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Loading the Column: Carefully load the dissolved sample onto the top of the silica gel bed.
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Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Developing a Recrystallization Protocol
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Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for purification via flash column chromatography.
Caption: Troubleshooting guide for poor separation in column chromatography.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 7-Bromo-Tetrahydroisoquinolines
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 7-bromo-tetrahydroisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to enhance reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a 7-bromo-tetrahydroisoquinoline substrate is showing low to no yield. What are the most common initial checks?
A1: When encountering low or no product formation, it's crucial to first assess the integrity of your reagents and the reaction setup. Key initial checkpoints include:
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Catalyst Activity: Ensure your palladium catalyst, especially if it's a Pd(0) source, has not been deactivated by improper storage or handling. For Pd(II) precatalysts, confirm that the in-situ reduction to the active Pd(0) species is occurring.
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Inert Atmosphere: The palladium catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strict inert (nitrogen or argon) atmosphere can lead to rapid catalyst decomposition, often observed as the formation of palladium black.[1]
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Reagent Quality: Verify the purity of your 7-bromo-tetrahydroisoquinoline starting material, as impurities can interfere with the catalyst. Boronic acids are also susceptible to degradation over time, particularly through protodeboronation, so using a fresh or properly stored batch is recommended.
Q2: I'm observing significant amounts of starting material even after extended reaction times. What could be causing my reaction to stall?
A2: A stalled reaction often points towards catalyst deactivation or issues with reagent solubility.[1] Consider the following:
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Catalyst Poisoning: The lone pair of electrons on the nitrogen atom of the tetrahydroisoquinoline ring can coordinate with the palladium center, leading to catalyst inhibition and reduced catalytic turnover. This is a common issue with nitrogen-containing heterocycles.
-
N-Protection: To mitigate catalyst poisoning, it is highly recommended to use an N-protected 7-bromo-tetrahydroisoquinoline derivative. An N-Boc (tert-butyloxycarbonyl) group is commonly used, which reduces the Lewis basicity of the nitrogen and can improve solubility.
-
Solubility Issues: The starting materials, intermediates, or the palladium catalyst may have poor solubility in the chosen solvent, hindering the reaction.[1] Experimenting with different solvent systems or increasing the reaction temperature might be necessary.
Q3: How do I choose the optimal catalyst, base, and solvent for my 7-bromo-tetrahydroisoquinoline substrate?
A3: The selection of the catalyst, base, and solvent is critical and often substrate-dependent. For 7-bromo-tetrahydroisoquinolines, consider the following:
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Catalyst: Palladium catalysts equipped with bulky, electron-rich phosphine ligands are often effective for cross-coupling with electron-rich heterocyclic halides. Ligands such as SPhos, XPhos, and RuPhos can promote the oxidative addition step and shield the palladium center from coordination with the nitrogen atom.[2] Pre-formed palladium precatalysts can also offer improved stability and reactivity.
-
Base: A thorough screening of bases is recommended. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases for challenging substrates like nitrogen-containing heterocycles.
-
Solvent: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly employed.[3] Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the base and the boronic acid. However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.
Q4: I am observing significant homocoupling of my boronic acid. How can this side reaction be minimized?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[2] To suppress this:
-
Thorough Degassing: Ensure all solvents are rigorously degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period.[2]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
Reaction Conditions: The choice of catalyst and base can also influence the rate of homocoupling versus the desired cross-coupling. Screening different reaction conditions can help identify an optimal system for your specific substrates.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Suzuki coupling of 7-bromo-tetrahydroisoquinolines.
| Observed Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust precatalyst. Ensure proper degassing to prevent catalyst oxidation by oxygen. |
| Catalyst Poisoning by Nitrogen | Protect the nitrogen of the tetrahydroisoquinoline with a suitable protecting group (e.g., Boc). Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. | |
| Poor Solubility | Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, often with water). Increase the reaction temperature. | |
| Significant Protodeboronation | Presence of Protic Solvents/Water | Use anhydrous solvents and bases. Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid. |
| Strong Base | Use a milder base such as K₂CO₃ or KF. | |
| Formation of Homocoupling Byproducts | Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Ar or N₂) throughout the reaction. |
| Suboptimal Reaction Conditions | Screen different palladium catalysts and ligands. Adjust the reaction temperature and time. | |
| Reaction Stalls | Catalyst Deactivation | Consider a more robust catalyst system. Lower the reaction temperature slightly to prevent thermal decomposition of the catalyst. |
| Reagent Precipitation | Try a different solvent system to improve the solubility of all reaction components. |
Data Presentation
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield
| Entry | 7-Bromo-Tetrahydroisoquinoline Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-7-bromo-THIQ | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~85 |
| 2 | N-Boc-7-bromo-THIQ | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 16 | ~90 |
| 3 | N-Boc-7-bromo-THIQ | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | ~70 |
| 4 | N-Boc-7-bromo-THIQ | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 110 | 12 | ~75 |
THIQ: Tetrahydroisoquinoline; Boc: tert-butyloxycarbonyl; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; dba: dibenzylideneacetone; dppf: 1,1'-Bis(diphenylphosphino)ferrocene; DME: 1,2-Dimethoxyethane. Note: The yields presented are approximate and based on typical outcomes for similar Suzuki-Miyaura couplings of nitrogen-containing heterocycles. Actual yields may vary depending on specific experimental conditions.
Table 2: Influence of Base and Solvent on Reaction Yield
| Entry | 7-Bromo-Tetrahydroisoquinoline Derivative | Arylboronic Acid | Catalyst/Ligand | Base (equiv) | Solvent (v/v) | Temp (°C) | Yield (%) |
| 1 | N-Boc-7-bromo-THIQ | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | ~85 |
| 2 | N-Boc-7-bromo-THIQ | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | ~75 |
| 3 | N-Boc-7-bromo-THIQ | Phenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ (2.0) | Dioxane | 100 | ~90 |
| 4 | N-Boc-7-bromo-THIQ | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (2.0) | THF | 80 | ~88 |
| 5 | N-Boc-7-bromo-THIQ | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (2.0) | DMF | 110 | ~82 |
Note: The yields presented are approximate and based on typical outcomes for similar Suzuki-Miyaura couplings. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of N-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline
This protocol is a generalized procedure and should be optimized for specific substrates and reaction scales.
Materials:
-
N-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Establish Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-N-Boc-1,2,3,4-tetrahydroisoquinoline.
Visualizations
References
Technical Support Center: tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, stability, and handling of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, the compound should be kept in a tightly sealed container at -20°C, protected from moisture.[1][2] For short-term storage, refrigeration is also acceptable. While the compound is typically shipped at room temperature, prolonged exposure to ambient conditions should be avoided to maintain optimal purity.[2][3]
Q2: What is the physical appearance of this compound?
This compound can be a solid or a colorless oil.[1][4]
Q3: Is this compound sensitive to air or light?
Q4: What is the stability of the Boc protecting group on this molecule?
The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions.[2][5][6] However, it is labile to strong acidic conditions and high temperatures.[5][7][8]
Q5: Under what conditions can the Boc group be cleaved?
Cleavage of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent like methanol or dioxane.[9] Thermal deprotection at high temperatures is also possible but may lead to side reactions depending on the substrate.[7][10]
Troubleshooting Guides
Issue 1: Compound Degradation or Impurity Formation in Storage
Potential Cause: Exposure to moisture, air, or elevated temperatures.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended -20°C in a tightly sealed container.
-
Check for Hydrolysis: If the compound has been exposed to moisture, hydrolysis of the Boc group or other reactions may occur. Analyze a small sample by an appropriate method (e.g., NMR, LC-MS) to check for impurities.
-
Inert Atmosphere: For long-term storage of opened containers, flush the vial with an inert gas like argon or nitrogen before sealing.
Issue 2: Low Yield or No Reaction in Subsequent Synthetic Steps (e.g., Cross-Coupling Reactions)
Potential Cause: Poor quality of the starting material or inappropriate reaction conditions.
Troubleshooting Steps:
-
Assess Purity: Confirm the purity of the this compound using analytical techniques before starting the reaction.
-
Reaction Conditions for Cross-Coupling:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for successful cross-coupling reactions.
-
Base Selection: Ensure the base used is compatible with the Boc protecting group (e.g., avoid strongly acidic conditions).
-
Solvent and Temperature: Use anhydrous solvents and optimize the reaction temperature. High temperatures may lead to Boc group cleavage.
-
Issue 3: Unexpected Side Products During Boc Deprotection
Potential Cause: The reactive tert-butyl cation generated during acidic cleavage of the Boc group can alkylate other nucleophilic sites.
Troubleshooting Steps:
-
Use of Scavengers: To prevent the formation of tert-butylated side products, include a scavenger in the deprotection reaction mixture. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and thioanisole.
-
Reaction Temperature: Perform the deprotection at a low temperature (e.g., 0°C) to minimize side reactions.
-
Alternative Deprotection Methods: If acidic conditions are problematic for other functional groups in your molecule, consider milder or alternative deprotection methods.
Data Presentation
| Parameter | Recommended Condition | Source(s) |
| Storage Temperature | -20°C | [1][2] |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) for opened containers | General good practice |
| Container | Tightly sealed, opaque or amber vial | General good practice |
| Protection from | Moisture | [1][2] |
Experimental Protocols
Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve this compound in dichloromethane (DCM) in a round-bottom flask.
-
Scavenger Addition (Optional but Recommended): Add a suitable scavenger (e.g., triisopropylsilane, 1.5 equivalents) to the solution.
-
Acid Addition: Cool the mixture to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) (typically in a 1:1 ratio with DCM).
-
Reaction: Stir the reaction mixture at 0°C to room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives [ricerca.unityfvg.it]
- 4. This compound | 258515-65-0 [chemicalbook.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Common side products in the synthesis of 7-substituted tetrahydroisoquinolines
Welcome to the technical support center for the synthesis of 7-substituted tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions (FAQs) encountered during the synthesis of these important scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 7-substituted tetrahydroisoquinolines?
A1: The most prevalent methods for synthesizing the tetrahydroisoquinoline core are the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch-Bobbitt reaction. Each method has its advantages and is prone to specific side reactions.
Q2: I am performing a Bischler-Napieralski reaction and observing a significant amount of a styrene byproduct. What is causing this and how can I minimize it?
A2: The formation of a styrene derivative is a common side reaction in the Bischler-Napieralski synthesis and occurs via a retro-Ritter reaction.[1] This is particularly favorable when the resulting styrene is highly conjugated. To minimize this side product, consider the following troubleshooting steps:
-
Use a nitrile solvent: Employing a nitrile solvent corresponding to the nitrile that would be eliminated can shift the equilibrium away from the retro-Ritter product.[1]
-
Milder Reagents: Using milder dehydrating agents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can allow the reaction to proceed at lower temperatures, thus suppressing the retro-Ritter pathway.[2][3]
-
Alternative Acylating Agents: The use of oxalyl chloride to form an N-acyliminium intermediate can prevent the elimination of the amide group as a nitrile.[2]
A3: The formation of an unexpected regioisomer, such as a 6-substituted isoquinoline instead of the expected 7-substituted product, can occur through cyclization at an ipso-carbon of the phenyl ring.[1] This leads to a spiro intermediate that then rearranges. The choice of dehydrating agent can influence the product distribution. For example, using P₂O₅ exclusively has been shown to produce a mixture of the normal and abnormal products, whereas POCl₃ may favor the desired product.[1]
Q4: My Pictet-Spengler reaction is giving a low yield with my electron-deficient substrate. What can I do?
A4: The Pictet-Spengler reaction is highly sensitive to the electronic nature of the β-arylethylamine. Aromatic rings with electron-donating groups generally give high yields under mild conditions.[4] For less nucleophilic aromatic rings, such as those with electron-withdrawing groups, higher temperatures and stronger acids are often required, which can lead to lower yields and potential side reactions.[5] In some cases with strongly electron-withdrawing groups, only hydrolysis side-products may be observed.[6] To improve your yield, you might consider using an N-acyliminium ion Pictet-Spengler reaction, as the N-acyliminium ion is a more powerful electrophile and can cyclize under milder conditions with good yields.[5]
Q5: In my Pomeranz-Fritsch-Bobbitt synthesis of a 7-substituted THIQ, I am isolating a mixture of 7- and 5-substituted isomers. How can I improve the regioselectivity?
A5: The formation of a mixture of 7- and 5-substituted tetrahydroisoquinolines is a known issue in the Pomeranz-Fritsch-Bobbitt reaction when cyclization can occur at both the ortho and para positions relative to a substituent on the aromatic ring.[7] The choice of acid catalyst can significantly influence the regiochemical outcome. For example, using 6 M HCl may lead to a mixture of isomers, while other acids might offer better selectivity.
Troubleshooting Guides
Bischler-Napieralski Reaction: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired 3,4-dihydroisoquinoline | 1. Deactivated aromatic ring.2. Insufficiently strong dehydrating agent.3. Decomposition of starting material or product. | 1. The reaction is most effective with electron-donating groups on the benzene ring. For deactivated systems, consider alternative synthetic routes.2. For less reactive substrates, a stronger dehydrating agent like P₂O₅ in refluxing POCl₃ may be necessary.[1]3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. |
| Significant formation of styrene byproduct | Retro-Ritter reaction of the nitrilium ion intermediate.[1] | 1. Use the corresponding nitrile as a solvent to shift the equilibrium.[2]2. Employ milder conditions, such as Tf₂O and 2-chloropyridine at lower temperatures.[3]3. Use oxalyl chloride to generate a less fragmentation-prone N-acyliminium intermediate.[2] |
| Formation of an unexpected regioisomer | Ipso-attack of the nitrilium ion on the aromatic ring, followed by rearrangement.[1] | 1. Screen different dehydrating agents. POCl₃ may be more selective than P₂O₅.[1]2. Carefully characterize all products to identify isomers. |
| Reaction mixture turns into a thick tar | Polymerization or decomposition at high temperatures or with prolonged reaction times. | 1. Carefully control the reaction temperature.2. Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Formation of unexpected rearrangement products (e.g., aza-azulenes) | With specific substrates, such as certain 1-naphthylformamides, ipso-attack can trigger complex rearrangements.[8] | This is a substrate-specific issue. If you observe unexpected products, detailed structural elucidation is necessary. Consider alternative synthetic strategies if the rearrangement is the major pathway. |
Pomeranz-Fritsch-Bobbitt Reaction: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Formation of a mixture of 7- and 5-substituted regioisomers | Competing electrophilic aromatic substitution at the ortho and para positions to a directing group.[7] | Screen different acid catalysts and conditions. The ratio of isomers is highly dependent on the acid used (see Table 1). |
| Formation of a 4-methoxy byproduct instead of the desired 4-hydroxy-THIQ | Reaction of the intermediate carbocation with the alcohol solvent (e.g., methanol from the acetal hydrolysis). | The ratio of 4-hydroxy to 4-methoxy product is dependent on the water content of the reaction mixture. Higher water content (lower concentration of starting material) favors the 4-hydroxy product (see Table 2). |
| Low yield with deactivated aromatic systems | The electrophilic aromatic substitution step is slow or does not occur. | Harsher acidic conditions (e.g., using HClO₄) may be required for non-activated systems.[7] |
Quantitative Data
Table 1: Influence of Acid Catalyst on the Regioselectivity of the Pomeranz-Fritsch-Bobbitt Cyclization of a 3-Substituted Precursor [7]
| Entry | Acid Catalyst | 7-substituted THIQ : 5-substituted THIQ Ratio |
| 1 | 6 M HCl | 1 : 1.1 |
| 2 | 70% HClO₄ | 1 : 1.2 |
| 3 | H₂SO₄ | 1 : 1.1 |
| 4 | CF₃SO₃H | 1 : 1.1 |
| 5 | p-TsOH | 1 : 1.1 |
Note: The data indicates that for this particular substrate, the tested acid catalysts did not significantly alter the regioisomeric ratio.
Table 2: Influence of Reaction Concentration on the Formation of 4-Hydroxy vs. 4-Methoxy Side Product in the Pomeranz-Fritsch-Bobbitt Reaction [7]
| Entry | Acetal Concentration (M) | 4-hydroxy-THIQ : 4-methoxy-THIQ Ratio |
| 1 | 0.3 | 1 : 0.1 |
| 2 | 0.6 | 1 : 0.2 |
| 3 | 1.2 | 1 : 0.5 |
Note: Lowering the concentration of the starting acetal, which increases the relative amount of water, favors the formation of the desired 4-hydroxy-THIQ.
Experimental Protocols
General Protocol for a Bischler-Napieralski Reaction
This protocol is a general guideline and requires optimization for specific substrates.
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as acetonitrile or toluene.
-
Add the dehydrating agent (e.g., POCl₃, typically 1.1 to 5 equivalents) dropwise to the solution at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of ice and a base (e.g., aqueous ammonia or sodium carbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. It is crucial to analyze all fractions to isolate and characterize any potential side products.
Protocol for Subsequent Reduction to Tetrahydroisoquinoline
-
Dissolve the crude 3,4-dihydroisoquinoline in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the tetrahydroisoquinoline.
Visualizations
Caption: Reaction pathways in the Bischler-Napieralski synthesis.
Caption: Regioisomeric outcomes in the Pomeranz-Fritsch-Bobbitt reaction.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00882J [pubs.rsc.org]
- 7. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Boc Deprotection of Complex Tetrahydroisoquinolines
Welcome to the technical support center for the deprotection of N-Boc protected complex tetrahydroisoquinolines. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during this critical synthetic step.
Troubleshooting Guides
This section provides solutions to common problems encountered during the Boc deprotection of complex tetrahydroisoquinolines.
Issue 1: Incomplete or Sluggish Deprotection
Q: My Boc deprotection reaction is not going to completion, or is proceeding very slowly. What are the possible causes and how can I resolve this?
A: Incomplete deprotection is a frequent issue, often stemming from insufficient acid strength, steric hindrance, or electronic effects within the substrate.[1][2]
-
Possible Causes:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the sterically hindered or electronically stabilized Boc group.[1]
-
Steric Hindrance: Bulky substituents on the tetrahydroisoquinoline core or near the nitrogen atom can impede the approach of the acid.[1]
-
Electronic Effects: Electron-withdrawing groups on the molecule can destabilize the carbocation intermediate that forms during deprotection, thus slowing down the reaction rate.[1]
-
Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely incomplete.[1]
-
-
Solutions:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), you can increase it to 50%.[2]
-
Switch to a Stronger Acid System: If increasing the concentration is ineffective, consider a stronger acid system such as 4M Hydrogen Chloride (HCl) in 1,4-dioxane or ethyl acetate.[2][3]
-
Elevate the Reaction Temperature: Gently warming the reaction mixture can sometimes overcome the activation energy barrier, but this should be done cautiously to avoid side reactions.
-
Extend Reaction Time: Continue to monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to stir for a longer period.[2][3]
-
Improve Solubility: Ensure the substrate is fully dissolved. This may require screening different solvents.
-
Issue 2: Formation of a Side Product with an Additional Mass of 56 Da
Q: I am observing a significant byproduct with a mass increase of 56 Da corresponding to the addition of a tert-butyl group. How can I prevent this?
A: This mass increase is a clear indication of tert-butylation, a common side reaction during Boc deprotection. The tert-butyl cation generated upon cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your complex tetrahydroisoquinoline.[3][4]
-
Possible Causes:
-
Generation of Electrophilic tert-butyl Cation: Acid-mediated cleavage of the Boc group produces a tert-butyl cation.[3][4]
-
Alkylation of Nucleophilic Sites: This cation can attack electron-rich aromatic rings (common in tetrahydroisoquinolines), thiols, or other nucleophilic functional groups present in the molecule.[3][4]
-
-
Solutions:
-
Use Scavengers: The most effective method to prevent tert-butylation is to add a scavenger to the reaction mixture. Scavengers are compounds that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.[3][5]
-
Common Scavengers:
-
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the alkylation side reaction more than the desired deprotection.
-
Issue 3: Degradation of Other Acid-Sensitive Functional Groups
Q: My complex tetrahydroisoquinoline contains other acid-labile groups (e.g., acetals, ketals, esters) that are being cleaved or degraded during Boc deprotection. What are my options?
A: The use of strong acids like TFA or HCl can be detrimental to molecules with other sensitive functionalities. In such cases, alternative, milder deprotection methods are necessary.[3][6]
-
Solutions:
-
Milder Acidic Conditions:
-
Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage and are often effective under milder conditions.[3]
-
Thermal Deprotection: In some cases, simply heating the Boc-protected compound can effect deprotection without the need for any acid. This can be performed in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE).[3][11]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol have been reported to be mild and effective.[3][7]
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. The deprotected amine is typically more polar than the Boc-protected starting material, which will result in a lower Rf value on the TLC plate.[3] LC-MS is another powerful technique to monitor the disappearance of the starting material and the appearance of the desired product mass.
Q2: Are there any "green" or more environmentally friendly methods for N-Boc deprotection?
A2: Yes, several methods aim to reduce the environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[3][12] Additionally, replacing chlorinated solvents like dichloromethane (DCM) with more benign alternatives such as ethers (THF, 2-MeTHF), ketones, or esters is encouraged.[4][13] Solvent-free methods using ex situ generated HCl gas also present a sustainable option.[14]
Q3: Can I selectively deprotect one N-Boc group in the presence of another?
A3: Selective deprotection can be challenging but is achievable under specific conditions. For example, ZnBr₂ in DCM has been shown to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[9] Montmorillonite K10 clay can selectively remove N-Boc from aromatic amines in the presence of aliphatic N-Boc protected amines.[9] Thermal deprotection can also achieve selectivity by carefully controlling the temperature, as aryl N-Boc groups can be removed at lower temperatures than alkyl N-Boc groups.[11]
Q4: What is the mechanism of acid-catalyzed Boc deprotection?
A4: The deprotection is initiated by the protonation of the carbamate oxygen by a strong acid like TFA.[15][16] This is followed by the loss of a stable tert-butyl cation, which forms a carbamic acid intermediate.[15][16] The carbamic acid then readily decarboxylates (loses CO₂) to yield the free amine.[15][16][17] Under the acidic conditions, the final product is typically isolated as its corresponding ammonium salt (e.g., TFA or HCl salt).[16][18]
Data Summary
The following table summarizes various alternative methods for Boc deprotection, highlighting their reaction conditions and reported yields. This data can help in selecting a suitable method based on the substrate's sensitivity and desired reaction parameters.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference(s) |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [6] |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% | [6][11] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [6][7] |
| **Zinc Bromide (ZnBr₂) ** | N-Boc Amines | ZnBr₂ (4 equiv.), DCM, RT | Not Specified | High | [3][12] |
| Aqueous Phosphoric Acid | N-Boc Amines | H₃PO₄, THF, 50-70 °C | Not Specified | High | [3][12] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolve the Boc-protected tetrahydroisoquinoline (1 equivalent) in dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[5]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[5]
Protocol 2: Boc Deprotection with Scavengers
-
Prepare a deprotection cocktail. A common starting point is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[5]
-
Adjust the scavenger composition based on the functional groups present in your tetrahydroisoquinoline.
-
Add the deprotection cocktail to the Boc-protected substrate at room temperature.
-
Stir for 1-2 hours, monitoring by TLC or LC-MS.[5]
-
Work-up the reaction as described in Protocol 1.
Protocol 3: Milder Boc Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected tetrahydroisoquinoline (1 equivalent) in a minimal amount of a suitable solvent.
-
Add a 4M solution of HCl in 1,4-dioxane.[3]
-
Stir the mixture at room temperature for 1 to 4 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[3]
Protocol 4: Lewis Acid-Mediated Deprotection using Zinc Bromide
-
Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[3]
-
Stir the mixture at room temperature. The reaction time can vary from 12-24 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 14. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
Technical Support Center: Scale-up Synthesis of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the 7-bromo-1,2,3,4-tetrahydroisoquinoline precursor?
A1: The most prevalent method for synthesizing the tetrahydroisoquinoline core is the Pictet-Spengler reaction.[1][2] This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure under acidic conditions. For 7-bromo-1,2,3,4-tetrahydroisoquinoline, this would typically involve the reaction of 3-bromophenethylamine with a formaldehyde source. Alternative methods include the bromination of 1,2,3,4-tetrahydroisoquinoline or the reduction of 7-bromo-3,4-dihydroisoquinoline.
Q2: What are the critical parameters to control during the scale-up of the Pictet-Spengler reaction for the precursor synthesis?
A2: On a larger scale, acid concentration, temperature, and reaction time are critical. The reaction can be exothermic, so controlled addition of reagents and efficient heat dissipation are crucial to avoid side reactions. The choice of acid catalyst and solvent can also significantly impact yield and purity.[2]
Q3: My Boc-protection reaction is sluggish or incomplete on a larger scale. What are the likely causes?
A3: Incomplete Boc-protection at scale can be due to several factors:
-
Insufficient mixing: Ensuring homogenous mixing of the biphasic or slurry reaction mixture is critical.
-
Poor solubility of the starting material: 7-bromo-1,2,3,4-tetrahydroisoquinoline or its salt may have limited solubility in the chosen solvent system.
-
Inadequate base: The amount and type of base are crucial for neutralizing the liberated acid and driving the reaction to completion.
-
Hydrolysis of Boc-anhydride: In aqueous biphasic systems, slow reaction rates can lead to competitive hydrolysis of the di-tert-butyl dicarbonate.
Q4: I am observing significant byproduct formation during the Boc-protection step. What are the common impurities and how can I minimize them?
A4: A common byproduct is the di-Boc protected amine, which can form under forcing conditions or with a large excess of Boc-anhydride. Another potential issue is the reaction of Boc-anhydride with other nucleophilic groups if present on the molecule. To minimize these, it is important to control the stoichiometry of the reagents and the reaction temperature. Careful monitoring of the reaction progress by techniques like HPLC or TLC is recommended.
Q5: What are the recommended methods for purifying this compound at an industrial scale?
A5: While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large quantities. At an industrial scale, crystallization is the preferred method for purification.[3] Developing a robust crystallization process, including solvent selection, anti-solvent addition, and controlled cooling profiles, is key to obtaining the desired purity and crystal form.
Troubleshooting Guides
Precursor Synthesis: 7-Bromo-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC/HPLC. |
| Decomposition of starting material or product. | Use milder acidic conditions or lower the reaction temperature. | |
| Formation of side products. | Optimize stoichiometry of reactants and control the rate of addition. | |
| Impure Product | Presence of unreacted starting materials. | Ensure the reaction goes to completion. Optimize the work-up procedure to remove unreacted starting materials. |
| Formation of regioisomers or other byproducts. | Re-evaluate the choice of acid catalyst and solvent. Purification by crystallization or salt formation may be necessary. |
Boc-Protection: this compound
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Poor solubility of the amine starting material. | Use a co-solvent to improve solubility. If using the amine salt, ensure it is fully neutralized before adding Boc-anhydride. |
| Insufficient mixing on a large scale. | Use an appropriate reactor with efficient agitation. | |
| Hydrolysis of Boc-anhydride. | Minimize reaction time in aqueous media. Consider using an anhydrous solvent system. | |
| Formation of Di-Boc Product | Excess of Boc-anhydride. | Use a stoichiometric amount or a slight excess of Boc-anhydride. |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0-25 °C). | |
| Difficult Work-up | Emulsion formation during extraction. | Add brine or a different organic solvent to break the emulsion. Consider a filtration-based work-up if the product is a solid. |
Experimental Protocols
Synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline (Lab Scale)
This protocol is a representative laboratory-scale procedure. Scale-up requires careful consideration of reaction kinetics, heat transfer, and mass transfer.
Materials:
-
3-Bromophenethylamine
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 3-bromophenethylamine (1.0 eq) in a suitable solvent, add paraformaldehyde (1.2 eq).
-
Slowly add concentrated hydrochloric acid (2.0 eq) while maintaining the temperature below 30 °C.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and adjust the pH to >10 with a sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or crystallization to obtain 7-bromo-1,2,3,4-tetrahydroisoquinoline.
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (after purification) | >98% |
Synthesis of this compound (Lab Scale)
This protocol is a representative laboratory-scale procedure. For scale-up, consider using a biphasic system with a phase-transfer catalyst or an appropriate organic solvent.
Materials:
-
7-Bromo-1,2,3,4-tetrahydroisoquinoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate
-
Dichloromethane
-
Water
Procedure:
-
Dissolve 7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
To the biphasic mixture, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring by TLC.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
| Parameter | Value |
| Typical Yield | >95% |
| Purity (after crystallization) | >99% |
Visualizations
Caption: Synthetic workflow for the target molecule.
Caption: General troubleshooting decision workflow.
References
Technical Support Center: Monitoring 7-bromo-THIQ Functionalization by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the functionalization of 7-bromo-1,2,3,4-tetrahydroisoquinoline (7-bromo-THIQ) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for 7-bromo-THIQ in an LC-MS analysis?
A1: For 7-bromo-THIQ (C₉H₁₀BrN), with a monoisotopic mass of approximately 210.9997 g/mol , you should look for the protonated molecule, [M+H]⁺, in positive ion mode ESI-MS.[1][2] Due to the presence of bromine, you will observe a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Q2: What are the most common functionalization reactions for 7-bromo-THIQ and what are the expected m/z values for the products?
A2: The most common functionalization reactions are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1]
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond. For example, coupling with phenylboronic acid would yield 7-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond. For example, coupling with morpholine would yield 4-(1,2,3,4-tetrahydroisoquinolin-7-yl)morpholine.
The expected m/z values for these and other potential products are detailed in the table below.
Q3: How should I prepare my reaction mixture for LC-MS analysis?
A3: A simple "dilute and shoot" method is often sufficient. Take a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it significantly (e.g., 1:100 or 1:1000) with a solvent compatible with your mobile phase, such as a 50:50 mixture of acetonitrile and water. If the reaction matrix is complex or contains components that could interfere with the analysis, a solid-phase extraction (SPE) may be necessary.
Q4: My chromatogram shows poor peak shape for 7-bromo-THIQ and its derivatives. What could be the cause?
A4: Poor peak shape, such as tailing, is common for basic compounds like tetrahydroisoquinolines.[3] This can be caused by interactions with residual silanol groups on the silica-based stationary phase of the column.[3][4] To mitigate this, consider the following:
-
Mobile Phase Modifier: Use a mobile phase containing a small amount of an acid, such as 0.1% formic acid, to ensure the analytes are protonated.[5]
-
Buffer: Adding a buffer, like ammonium formate, to the mobile phase can help improve peak shape by competing with the analyte for interaction with the silanol groups.[6]
-
Column Choice: Utilize a modern, high-purity silica column (Type B) or a column with a charged surface designed to minimize these secondary interactions.[4]
Data Presentation
Table 1: Expected m/z Values for Reactants, Products, and Common Byproducts
| Compound | Chemical Formula | Monoisotopic Mass ( g/mol ) | Expected [M+H]⁺ (m/z) | Notes |
| 7-bromo-THIQ | C₉H₁₀BrN | 210.9997 | 212.0070, 214.0050 | Characteristic 1:1 bromine isotopic pattern.[1][2] |
| 7-phenyl-THIQ | C₁₅H₁₅N | 209.1204 | 210.1277 | Example Suzuki product. |
| 7-morpholino-THIQ | C₁₃H₁₈N₂O | 218.1419 | 219.1492 | Example Buchwald-Hartwig product. |
| Tetrahydroisoquinoline | C₉H₁₁N | 133.0891 | 134.0964 | Hydrodehalogenation byproduct. |
| Biphenyl | C₁₂H₁₀ | 154.0783 | 155.0855 | Homocoupling byproduct of phenylboronic acid. |
Experimental Protocols
LC-MS Method for Monitoring 7-bromo-THIQ Functionalization
This protocol provides a general starting point for method development. Optimization may be required based on the specific reaction conditions and available instrumentation.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture if necessary.
-
Dilute the aliquot 1:100 with 50:50 (v/v) acetonitrile/water containing 0.1% formic acid in a clean autosampler vial.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan from m/z 100-500 to identify all components. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize based on instrument manufacturer's recommendations.
-
Troubleshooting Guides
Issue 1: No or Low Signal for the Product Peak
| Possible Cause | Suggested Solution |
| Reaction Failure: The reaction may not have proceeded as expected. | Verify the integrity of reagents, catalyst, and reaction setup. Ensure anhydrous and anaerobic conditions if required.[7] |
| Low Analyte Concentration: The product concentration may be below the instrument's limit of detection. | Inject a larger volume or a more concentrated sample. Optimize MS parameters for your target analyte by infusing a standard. |
| Ion Suppression: Matrix components from the reaction mixture can suppress the ionization of the analyte. | Dilute the sample further. If the problem persists, consider a sample cleanup step like SPE.[5] |
| Incorrect MS Settings: The mass spectrometer may not be optimized for the product's m/z. | Ensure the scan range includes the expected m/z of the product. Perform a direct infusion of an authentic standard to optimize parameters. |
Issue 2: Presence of Unexpected Peaks
| Possible Cause | Suggested Solution |
| Side Reactions: Common side reactions include hydrodehalogenation (loss of bromine) or homocoupling of the starting materials. | Check for peaks corresponding to the m/z of potential byproducts (see Table 1). Adjust reaction conditions (e.g., catalyst, base, temperature) to minimize side reactions.[8] |
| Incomplete Reaction: The starting material peak will be prominent. | Monitor the reaction over a longer period. Consider optimizing reaction conditions to drive it to completion. |
| Contamination: Peaks from solvents, plasticizers, or previous analyses may be present. | Run a blank injection of the solvent to identify contaminant peaks. Ensure proper cleaning of the LC system. |
Issue 3: Retention Time Shifts
| Possible Cause | Suggested Solution |
| Mobile Phase Composition Change: Inconsistent mobile phase preparation can lead to shifts in retention time. | Prepare fresh mobile phase carefully. Ensure solvents are properly degassed. |
| Column Degradation: The column's stationary phase may degrade over time. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Temperature Fluctuations: Inconsistent column temperature can affect retention times. | Ensure the column oven is set to a stable temperature. |
Visualizations
Caption: General workflow for monitoring 7-bromo-THIQ functionalization by LC-MS.
Caption: Troubleshooting decision tree for common LC-MS issues.
References
- 1. 7-Bromo-1,2,3,4-tetrahydroisoquinoline | 17680-55-6 | Benchchem [benchchem.com]
- 2. 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scribd.com [scribd.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Validation & Comparative
Comparative Spectral Analysis of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and its parent compound, 7-bromo-1,2,3,4-tetrahydroisoquinoline. This information is crucial for researchers and scientists in the fields of medicinal chemistry and drug development for the purpose of structural verification and quality control.
Chemical Structures
The chemical structures of the compared compounds are presented below. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom in this compound significantly influences the chemical environment of the nearby protons and carbons, which is reflected in their NMR spectra.
Caption: Molecular structures of the compared compounds.
Comparison of ¹H and ¹³C NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and 7-bromo-1,2,3,4-tetrahydroisoquinoline. The data is presented to highlight the chemical shift differences upon N-Boc protection.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | ¹H NMR | 7.27 | d | 1.9 | H-8 |
| 7.22 | dd | 8.1, 1.9 | H-6 | ||
| 6.98 | d | 8.1 | H-5 | ||
| 4.51 | s | CH₂ (C1) | |||
| 3.61 | t | 5.9 | CH₂ (C3) | ||
| 2.76 | t | 5.9 | CH₂ (C4) | ||
| 1.48 | s | C(CH₃)₃ | |||
| ¹³C NMR | 154.7 | C=O | |||
| 137.0 | C-4a | ||||
| 133.5 | C-8a | ||||
| 131.3 | C-6 | ||||
| 129.1 | C-8 | ||||
| 128.0 | C-5 | ||||
| 120.1 | C-7 | ||||
| 80.0 | C(CH₃)₃ | ||||
| 46.2 | C-1 | ||||
| 41.6 | C-3 | ||||
| 28.5 | C-4 | ||||
| 28.4 | C(CH₃)₃ | ||||
| 7-bromo-1,2,3,4-tetrahydroisoquinoline | ¹H NMR | 7.18 | d | 1.9 | H-8 |
| 7.14 | dd | 8.1, 2.0 | H-6 | ||
| 6.88 | d | 8.1 | H-5 | ||
| 4.01 | s | CH₂ (C1) | |||
| 3.12 | t | 5.9 | CH₂ (C3) | ||
| 2.80 | t | 5.9 | CH₂ (C4) | ||
| ¹³C NMR | 137.7 | C-4a | |||
| 134.9 | C-8a | ||||
| 131.0 | C-6 | ||||
| 129.4 | C-8 | ||||
| 128.2 | C-5 | ||||
| 119.4 | C-7 | ||||
| 47.7 | C-1 | ||||
| 43.1 | C-3 | ||||
| 28.8 | C-4 |
Note: The spectral data for 7-bromo-1,2,3,4-tetrahydroisoquinoline is sourced from publicly available spectral databases and may vary slightly depending on the experimental conditions.
Experimental Protocols
The following provides a general methodology for the acquisition of NMR spectra for compounds similar to those discussed in this guide.
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument at a corresponding frequency (e.g., 75, 100, or 125 MHz). Proton-decoupled spectra are obtained using a standard pulse program. Typical parameters involve a 30-45° pulse angle, a spectral width of around 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Logical Workflow for Spectral Analysis
The process of sample analysis and data interpretation follows a logical workflow to ensure accurate structural elucidation.
Caption: Workflow for NMR spectral acquisition and analysis.
This guide serves as a valuable resource for the interpretation and comparison of NMR data for this compound and related compounds, facilitating confident structural assignment in a research and development setting.
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline and Its Analogs
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline, a key building block in synthetic and medicinal chemistry. Due to the limited availability of directly published complete spectral data for this specific compound, this guide presents a detailed comparison with its close structural analogs: the unsubstituted 2-Boc-1,2,3,4-tetrahydroisoquinoline and 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline. The analysis is supported by established principles of NMR spectroscopy and data from related compounds to predict and interpret the spectral features of the target molecule.
This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds.
Comparative NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shift data for 2-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline and its reference compounds. The data for the target compound is based on predictive analysis and comparison with known analogs.
| Position | 2-Boc-1,2,3,4-tetrahydroisoquinoline | 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline | 2-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline (Predicted) |
| ¹H NMR (ppm) | |||
| H-1 | ~4.5 (s) | ~4.6 (s) | ~4.5 (s) |
| H-3 | ~3.6 (t) | ~3.7 (t) | ~3.6 (t) |
| H-4 | ~2.8 (t) | ~2.9 (t) | ~2.8 (t) |
| H-5 | ~7.1-7.2 (m) | - | ~7.3 (d) |
| H-6 | ~7.1-7.2 (m) | ~7.0 (t) | ~7.2 (dd) |
| H-8 | ~7.1-7.2 (m) | ~7.5 (d) | ~7.0 (d) |
| Boc (C(CH₃)₃) | ~1.5 (s) | ~1.5 (s) | ~1.5 (s) |
| ¹³C NMR (ppm) | |||
| C-1 | ~46 | ~46 | ~46 |
| C-3 | ~41 | ~41 | ~41 |
| C-4 | ~29 | ~29 | ~29 |
| C-4a | ~134 | ~136 | ~135 |
| C-5 | ~126 | ~122 (C-Br) | ~129 |
| C-6 | ~126 | ~128 | ~131 |
| C-7 | ~128 | ~131 | ~120 (C-Br) |
| C-8 | ~126 | ~129 | ~128 |
| C-8a | ~133 | ~135 | ~134 |
| Boc C =O | ~155 | ~155 | ~155 |
| Boc C (CH₃)₃ | ~80 | ~80 | ~80 |
| Boc C(CH₃ )₃ | ~28 | ~28 | ~28 |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). Predicted values are based on established substituent effects on aromatic systems.
Experimental Protocol for NMR Analysis
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of Boc-protected tetrahydroisoquinolines.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for these compounds.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate resolution.
-
The instrument should be properly tuned and shimmed to ensure magnetic field homogeneity.
-
The sample temperature is typically set to 298 K (25 °C).
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
-
Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard.
-
Referencing: The spectrum should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a synthetic compound like 2-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline.
Caption: General workflow for NMR analysis.
Unveiling Molecular Signatures: A Comparative Guide to the Mass Spectrometry of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
For researchers, scientists, and drug development professionals, understanding the structural nuances of synthetic intermediates is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in medicinal chemistry. Through predicted fragmentation patterns and detailed experimental protocols, this document serves as a practical resource for the identification and characterization of this and related compounds.
Comparative Mass Spectrometry Data
The following tables summarize the predicted mass spectrometry data for this compound and its non-brominated counterpart under typical Electron Ionization (EI) conditions.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Proposed Fragment | Significance |
| 311/313 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for a single bromine atom. |
| 255/257 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butoxycarbonyl (Boc) group. |
| 212/214 | [M - C₅H₉O₂]⁺ | Loss of the entire Boc group, yielding the 7-bromo-3,4-dihydroisoquinolinium ion. |
| 133 | [C₉H₉]⁺ | Fragmentation of the isoquinoline core. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, a hallmark fragment of Boc-protected compounds. |
Table 2: Predicted Mass Spectrometry Data for tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
| m/z (Predicted) | Proposed Fragment | Significance |
| 233 | [M]⁺ | Molecular ion peak. |
| 177 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butoxycarbonyl (Boc) group. |
| 134 | [M - C₅H₉O₂]⁺ | Loss of the entire Boc group, yielding the 3,4-dihydroisoquinolinium ion. |
| 133 | [C₉H₉]⁺ | Fragmentation of the isoquinoline core. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, a characteristic fragment of Boc-protected compounds. |
Visualizing the Fragmentation Pathways
The following diagrams illustrate the predicted primary fragmentation pathways for both molecules, providing a clear visual representation of the fragmentation logic outlined in the tables.
Experimental Protocols
To ensure reproducible and comparable results, the following general experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended for N-Boc protected heterocyclic compounds.
1. Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the solid sample and dissolve it in 1 mL of a high-purity volatile organic solvent such as ethyl acetate or dichloromethane.
-
Dilution: If necessary, dilute the stock solution to a final concentration of approximately 10-100 µg/mL using the same solvent.
2. Gas Chromatography (GC) Conditions
-
GC System: A standard gas chromatograph equipped with a capillary column is suitable.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Split/splitless injector, operated in split mode with a split ratio of 20:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 10 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 450.
4. Data Analysis
-
Acquire the total ion chromatogram (TIC) to assess the purity of the sample.
-
Extract the mass spectrum of the peak of interest.
-
Identify the molecular ion and key fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.
This guide provides a foundational framework for the mass spectrometric analysis of this compound and its analogues. By understanding the predicted fragmentation patterns and employing standardized analytical protocols, researchers can confidently identify and characterize these important chemical entities in their synthetic endeavors.
A Comparative Analysis of the Reactivity of 5-Bromo- vs. 7-Bromo-dihydroisoquinoline-2(1H)-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision in the synthesis of novel molecular entities. The dihydroisoquinoline scaffold is a prevalent motif in numerous biologically active compounds, and its functionalization is key to exploring structure-activity relationships. This guide provides an objective comparison of the reactivity of two common intermediates: tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, in widely-used palladium-catalyzed cross-coupling reactions.
Theoretical Considerations: Electronic Effects on Reactivity
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is largely influenced by the electronic environment of the carbon-bromine (C-Br) bond. The oxidative addition of the palladium(0) catalyst to the C-Br bond is often the rate-determining step, and its facility is dependent on the electron density at the carbon atom.
A computational study on the electronic properties of 5-substituted isoquinolines, including 5-bromoisoquinoline, provides insights into the electron distribution within the aromatic ring.[1] The position of the bromine atom on the dihydroisoquinoline ring system influences the inductive and resonance effects on the C-Br bond. In the case of the 5-bromo isomer, the bromine is situated on the benzo-fused ring, and its electronic environment is influenced by the proximity to the heterocyclic ring. For the 7-bromo isomer, the bromine is further from the nitrogen-containing ring.
Generally, electron-withdrawing groups can increase the electrophilicity of the carbon atom of the C-Br bond, potentially facilitating oxidative addition. Conversely, electron-donating groups may decrease this electrophilicity. The precise electronic impact of the dihydroisoquinoline core at the 5- versus the 7-position is complex and can be influenced by both inductive and resonance effects. Without direct comparative computational data for both isomers, a definitive theoretical prediction of their relative reactivity is challenging. However, subtle differences in their electronic properties are expected to translate into differing reactivity profiles under specific reaction conditions.
Data Presentation: A Comparative Overview of Reactivity in Cross-Coupling Reactions
The following tables summarize representative quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of tert-butyl 5-bromo- and 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. It is important to note that these data are compiled from different sources and, therefore, the reaction conditions are not identical. This data should be used as a general guide to the feasibility and typical yields of these transformations rather than a direct measure of relative reactivity.
Table 1: Suzuki-Miyaura Cross-Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 92 |
| tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 8 | 78 |
| This compound | Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 88 |
Table 2: Buchwald-Hartwig Amination Reactions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 90 |
| This compound | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 90 | 24 | 85 |
| tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | Benzylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 82 |
| This compound | Pyrrolidine | PdCl₂(dppf) | LHMDS | THF | 80 | 12 | 95 |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, based on procedures reported for similar substrates. Researchers should optimize these conditions for their specific coupling partners.
General Protocol for Suzuki-Miyaura Cross-Coupling
To a solution of the bromo-dihydroisoquinoline-2(1H)-carboxylate (1.0 equiv) and the corresponding boronic acid or boronic ester (1.2-1.5 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%) and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv). The reaction mixture is degassed with argon or nitrogen for 15-20 minutes. The reaction is then heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
A mixture of the bromo-dihydroisoquinoline-2(1H)-carboxylate (1.0 equiv), the amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-10 mol%), and a base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5-3.0 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane, t-BuOH) is prepared in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere (argon or nitrogen). The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time, with progress monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired aminated product.
Mandatory Visualization
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Conclusion
References
A Comparative Guide to Alternative Reagents for the Synthesis of 7-Aryl-Tetrahydroisoquinolines
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds, the 7-aryl-tetrahydroisoquinoline (THIQ) core represents a recurring and valuable motif found in a wide array of biologically active compounds. The strategic selection of synthetic reagents and methodologies is paramount to achieving optimal yields, purity, and overall efficiency. This guide provides a comprehensive comparison of alternative reagents and synthetic routes for the preparation of 7-aryl-THIQs, supported by experimental data and detailed protocols.
Classical Synthetic Strategies: A Comparative Overview
The traditional approaches to tetrahydroisoquinoline synthesis, namely the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch-Bobbitt reactions, remain cornerstones of organic synthesis. Each offers distinct advantages and is suited to different precursor molecules and desired substitution patterns.
At a Glance: Key Differences Between Classical Routes
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Pomeranz-Fritsch-Bobbitt Reaction |
| Starting Materials | β-Arylethylamide | β-Arylethylamine and an aldehyde or ketone | Benzaldehyde and 2,2-dialkoxyethylamine |
| Key Reagents | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅)[1] | Protic or Lewis acid catalyst (e.g., HCl, TFA)[1] | Strong acid (e.g., H₂SO₄, HClO₄)[2] |
| Initial Product | 3,4-Dihydroisoquinoline (an imine)[1] | 1,2,3,4-Tetrahydroisoquinoline[1] | 4-Hydroxy or 4-alkoxy-tetrahydroisoquinoline[2] |
| Subsequent Steps | Requires a subsequent reduction (e.g., with NaBH₄)[1] | Often the final product | May require further functionalization |
| Reaction Conditions | Generally harsh, refluxing acidic conditions[1] | Can range from mild to harsh depending on substrate[1] | Typically requires strong acidic conditions[2] |
Modern Synthetic Methodologies
Beyond the classical methods, contemporary organic synthesis has introduced powerful transition-metal-catalyzed and multicomponent reactions that offer alternative pathways to the 7-aryl-THIQ scaffold, often with improved efficiency and functional group tolerance.
Transition-Metal-Catalyzed Syntheses
Palladium, rhodium, and copper catalysts have been effectively employed in the synthesis of tetrahydroisoquinolines through various cross-coupling and annulation strategies.
-
Palladium-Catalyzed α-Arylation: This approach involves the intramolecular coupling of an aryl halide with an ester enolate to form the tetrahydroisoquinoline ring. A notable advantage is the ability to construct the C-C bond at the C4 position under relatively mild conditions.[3]
-
Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized for the asymmetric synthesis of 1-aryl-tetrahydroisoquinolines from 3,4-dihydroisoquinolinium tetraarylborates, providing high enantioselectivity.[4] Another rhodium-catalyzed method involves a denitrogenative annulation to produce substituted THIQs in good yields.[5]
-
Copper-Catalyzed Cyclization: Copper(I) iodide has been shown to catalyze the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water to afford isoquinolines, which can be subsequently reduced to the desired tetrahydroisoquinolines. This method is attractive due to its use of an environmentally benign solvent.[6]
Multicomponent Reactions (MCRs)
MCRs offer a streamlined approach to complex molecules by combining three or more starting materials in a single synthetic operation. For tetrahydroisoquinoline synthesis, MCRs can rapidly generate molecular diversity. One such example is the synthesis of THIQs from carboxylic acids, alkynyl ethers, and dihydroisoquinolines.[7]
Quantitative Data Comparison
The following tables summarize representative experimental data for the synthesis of substituted tetrahydroisoquinolines using the discussed methodologies. It is important to note that a direct comparison of yields for the identical 7-aryl-THIQ derivative across all methods is challenging due to the varied substrate scopes reported in the literature. The data presented here is for representative examples from published studies.
Table 1: Pomeranz-Fritsch-Bobbitt Reaction Data for N-Aryl-4-hydroxy-THIQ Precursors
This table presents yields for the double reductive alkylation step to form aminoacetal precursors for the Pomeranz-Fritsch-Bobbitt cyclization.[8]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | H | 9a | 99 |
| 2 | 4-OMe | H | 9b | 69 |
| 3 | 4-Cl | H | 9c | 88 |
| 4 | 4-OH | H | 9d | 90 |
| 5 | 3-Br | H | 9e | 54 |
| 6 | 3-OMe | H | 9f | 79 |
Table 2: Transition-Metal-Catalyzed Synthesis of THIQ Derivatives
| Catalyst/Method | Starting Materials | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ / α-Arylation | Methyl 3-[N-(2-iodobenzyl)-N-benzylamino]propanoate | Methyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylate | 84 | [3] |
| Rh(I) / Asymmetric Arylation | 3,4-Dihydroisoquinolinium tetraarylborate | Enantioenriched 1-aryl-THIQ | up to 95 | [4] |
| CuI / Intramolecular Cyclization | (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime | 1-Methyl-3-phenylisoquinoline | 95 | [6] |
Experimental Protocols
General Procedure for Pomeranz-Fritsch-Bobbitt Cyclization[2]
Method A: Using HClO₄ A solution of the aminoacetal precursor (e.g., compound 9a , 11.1 mmol) in 70% perchloric acid (33 mL) is stirred for 1 hour at room temperature. The reaction mixture is then diluted with water (30 mL) and carefully neutralized by pouring it over sodium carbonate. The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Method B: Using HCl The aminoacetal precursor (e.g., compound 9f , 1.66 mmol) is dissolved in 6 M hydrochloric acid (2 mL) and stirred at room temperature for 1 hour. The reaction mixture is then cooled to 0 °C and quenched by the slow addition of 3 M sodium hydroxide solution (10 mL). The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated to give the product.
General Procedure for Palladium-Catalyzed Intramolecular α-Arylation[3]
To a solution of the β-(N-2-iodobenzyl)-amino ester substrate in an appropriate solvent, a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired tetrahydroisoquinoline.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.
Bischler-Napieralski Reaction Workflow
Pictet-Spengler Reaction Workflow
Pomeranz-Fritsch-Bobbitt Reaction Workflow
Transition-Metal-Catalyzed Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent Synthesis of Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 1,2,3,4-Tetrahydroisoquinoline (THIQ) Analogs
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] The structural rigidity and synthetic tractability of the THIQ core have made it a focal point for the development of novel therapeutic agents.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of THIQ analogs across different therapeutic targets, supported by quantitative data and detailed experimental protocols.
Anticancer Activity: Targeting Tubulin and NF-κB
THIQ derivatives have demonstrated significant potential as anticancer agents by targeting crucial cellular components like tubulin and the NF-κB signaling pathway.[3][4][5]
Tubulin Polymerization Inhibitors
A series of 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogs have been evaluated for their ability to inhibit tubulin polymerization, a key process in cell division. The substitution pattern on the 1-phenyl ring plays a critical role in determining the cytotoxic and tubulin polymerization inhibitory activity.
Table 1: SAR of 1-Phenyl-THIQ Analogs as Tubulin Polymerization Inhibitors
| Compound | B-Ring Substitution (1-Phenyl) | Cytotoxicity (IC50, μM) vs. HCT116 | Tubulin Polymerization Inhibition (IC50, μM) |
| 5n | 3'-OH, 4'-OCH3 | 0.08 | 1.5 |
| Combretastatin A-4 | - | 0.003 | 1.2 |
Data extracted from a study on 1-phenyl-3,4-dihydroisoquinoline derivatives.
The data indicates that compound 5n , with a hydroxyl group at the 3'-position and a methoxy group at the 4'-position of the phenyl ring, exhibits potent bioactivity. Molecular docking studies suggest a binding mode at the colchicine binding site of tubulin.
NF-κB Signaling Pathway Inhibitors
The transcription factor NF-κB is a key regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers.[6] A novel series of 1,2,3,4-tetrahydroisoquinoline derivatives have been designed and synthesized as potent NF-κB inhibitors.
Table 2: SAR of THIQ Analogs as NF-κB Inhibitors and Their Anticancer Activity
| Compound | R3 Substitution | Anti-proliferative Activity (GI50, μM) vs. MDA-MB-231 |
| 5d | OCH3 | 1.591 - 2.281 |
| KL-1156 | - | (Reference Compound) |
Data extracted from a study on THIQ derivatives targeting the NF-κB signaling pathway.[6]
The SAR studies revealed that a methoxy group at the R3 position, as seen in compound 5d , confers the most potent anti-proliferative activity.[6] This compound was found to block the nuclear translocation of NF-κB in LPS-stimulated MDA-MB-231 cells.[6]
CXCR4 Antagonism: Implications for Cancer and HIV
The chemokine receptor CXCR4 is overexpressed in numerous cancer cell types and plays a crucial role in tumor metastasis and angiogenesis.[7][8] It is also a major co-receptor for HIV entry into host cells.[9] THIQ-based molecules have emerged as potent CXCR4 antagonists.[7][10]
Table 3: SAR of THIQ-Based CXCR4 Antagonists
| Compound | Modification | CXCR4 Antagonist Potency (IC50, nM) (Ca2+ flux) |
| TIQ-15 | Parent Compound | 1.5 |
| 16a | Unsubstituted pyridine | 15 |
| 16b | 3-methylpyridine | 130 |
| 20c | Methyl-substituted pyridylmethyl | Potent |
| 20e | Methyl-substituted pyridylmethyl | Potent |
| 20t | Methyl-substituted pyridylmethyl | Potent |
Data extracted from a study on 1,2,3,4-tetrahydroisoquinoline-based CXCR4 antagonists.[7][8]
The SAR studies indicate that while the parent compound TIQ-15 is highly potent, modifications to the scaffold can significantly impact activity. For instance, an unsubstituted pyridine (16a ) led to a 10-fold decrease in potency, while a 3-methylpyridine (16b ) resulted in a nearly 100-fold loss.[8] However, specific methyl substitutions around a pyridylmethyl moiety (20c, 20e, 20t ) yielded promising antagonists with increased liver microsomal stability compared to the parent compound.[7][8]
Dopamine Receptor Modulation: Targeting Neurological Disorders
THIQ analogs have been extensively studied for their interaction with dopamine receptors, particularly the D3 receptor, which is a target for treating various neurological and psychiatric disorders.[11][12]
Table 4: SAR of THIQ Analogs as Dopamine D3 Receptor Ligands
| Compound | Primary Pharmacophore | Secondary Pharmacophore | D3R Affinity (Ki, nM) | D3R vs D2R Selectivity |
| 5s | 6,7-dimethoxy-THIQ | 3-cyano benzamide | 1.2 | 15- to 420-fold |
| 5t | 6,7-dimethoxy-THIQ | 4-cyano benzamide | 3.4 | 15- to 420-fold |
| 6a | 6,7-dihydroxy-THIQ | - | High | - |
| 6c | 6,7-dihydroxy-THIQ | - | High | - |
| 51 | THIQ | (E)-3-(4-iodophenyl)acrylamide | 12 | 123-fold |
Data extracted from studies on THIQ-based dopamine D3 receptor ligands.[4][13][14]
The data reveals that both 6,7-dimethoxy- and 6,7-dihydroxy-THIQ motifs serve as effective primary pharmacophores for high D3 receptor affinity.[13] The nature of the secondary pharmacophore significantly influences selectivity. For instance, compound 51 , with an (E)-3-(4-iodophenyl)acrylamide moiety, demonstrates high affinity and excellent selectivity for the D3 over the D2 receptor.[14]
Experimental Protocols
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin is monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[1]
Protocol:
-
Preparation: Prepare a tubulin reaction mix (e.g., 2 mg/mL tubulin in a suitable buffer containing GTP and a fluorescent reporter) and keep it on ice.[1] Prepare 10x stocks of test compounds, a known inhibitor (e.g., Nocodazole), and a vehicle control.[1]
-
Assay Execution: Add 5 µL of the 10x test compound or control to a pre-warmed 96-well plate.[1] Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.[1]
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence intensity every minute for at least 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. The IC50 value is determined by fitting the dose-response curve of the inhibition of tubulin polymerization.
NF-κB Nuclear Translocation Assay
This assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., with LPS or TNF-α), IκB is degraded, and NF-κB translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy.[3][15]
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or RAW264.7) in a 96-well plate and allow them to adhere overnight.[15] Treat the cells with test compounds for a specified pre-incubation time.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 50 ng/ml of IL-1α or TNF-α) for the optimal time determined by a time-course experiment (typically 30-60 minutes).[15]
-
Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., 0.1% Triton X-100), and block with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a DNA dye (e.g., Hoechst or DAPI).
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system or a confocal microscope.[16] Quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65 in individual cells. The ratio of nuclear to cytoplasmic fluorescence is used to determine the extent of translocation.
CXCR4 Binding Assay (Flow Cytometry-based)
This assay measures the ability of a compound to compete with a fluorescently labeled ligand for binding to the CXCR4 receptor on living cells.[11][17]
Principle: The binding of a fluorescently labeled CXCL12 (the natural ligand for CXCR4) to cells endogenously expressing CXCR4 (e.g., Jurkat cells) is measured by flow cytometry. A test compound that binds to CXCR4 will compete with the fluorescent ligand, resulting in a decrease in the measured fluorescence intensity.[11]
Protocol:
-
Cell Preparation: Resuspend Jurkat cells in an assay buffer.
-
Compound Incubation: In a 96-well plate, incubate the cells with serial dilutions of the test compound or a known CXCR4 antagonist (e.g., AMD3100) for 15-30 minutes at room temperature in the dark.[11][17]
-
Ligand Binding: Add a fixed concentration of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) to the wells and incubate for another 30 minutes at room temperature in the dark.[11]
-
Washing: Pellet the cells by centrifugation, remove the supernatant, and wash the cells with fresh assay buffer.[17]
-
Flow Cytometry Analysis: Resuspend the cells and analyze the fluorescence intensity of 20,000 cells per sample using a flow cytometer.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibition of fluorescent ligand binding.
Visualizations
Caption: CXCR4 Signaling Pathway and Inhibition by THIQ Analogs.
Caption: NF-κB Signaling Pathway and Inhibition by THIQ Analogs.
Caption: Workflow for Tubulin Polymerization Inhibition Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
- 17. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
A Comparative Guide: Buchwald-Hartwig vs. Suzuki Coupling for C-N and C-C Bond Formation on 7-Bromo-1,2,3,4-Tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 7-position of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a critical step in the synthesis of a wide array of neuroactive compounds and other pharmacologically relevant molecules. The introduction of nitrogen- and carbon-based substituents at this position can be effectively achieved through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of two prominent methods: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation, specifically focusing on their application to 7-bromo-1,2,3,4-tetrahydroisoquinoline (7-bromo-THIQ).
At a Glance: Performance Comparison
While direct comparative studies on 7-bromo-THIQ are limited in publicly available literature, this guide draws upon experimental data from closely related substrates to provide a quantitative and procedural comparison. The following table summarizes typical reaction conditions and outcomes for the Buchwald-Hartwig amination of a bromo-tetrahydroquinoline analogue and the Suzuki coupling of 6-bromo-1,2,3,4-tetrahydroquinoline, a structural isomer of 7-bromo-THIQ.
| Parameter | Buchwald-Hartwig C-N Coupling (Analog) | Suzuki C-C Coupling (Analog) |
| Substrate | 5-Bromo-8-benzyloxyquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline |
| Coupling Partner | N-methylaniline | Phenylboronic acid |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) |
| Ligand | Tri-tert-butylphosphine (t-Bu₃P) | Triphenylphosphine (PPh₃) (part of the catalyst complex) |
| Base | Sodium tert-butoxide (NaOt-Bu) | Potassium carbonate (K₂CO₃) |
| Solvent | Toluene | Toluene/Water |
| Temperature | 110-120 °C | 90 °C |
| Reaction Time | 30 minutes | Not specified |
| Yield | 93% | 68-82% |
Reaction Schematics and Mechanisms
The Buchwald-Hartwig and Suzuki couplings, while both palladium-catalyzed, follow distinct mechanistic pathways to achieve C-N and C-C bond formation, respectively.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide. The mechanism involves oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronate complex and subsequent reductive elimination to yield the coupled product.[3][4]
Detailed Experimental Protocols
The following protocols are based on established literature procedures for substrates analogous to 7-bromo-THIQ and can serve as a starting point for reaction optimization.
Buchwald-Hartwig Amination Protocol (Adapted from a related system)
This protocol is adapted from the amination of 5-bromo-8-benzyloxyquinoline with N-methylaniline.
Materials:
-
5-Bromo-8-benzyloxyquinoline (1.0 equiv)
-
N-methylaniline (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Tri-tert-butylphosphine (t-Bu₃P) (10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube, add 5-bromo-8-benzyloxyquinoline, palladium(II) acetate, and tri-tert-butylphosphine.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add sodium tert-butoxide to the tube.
-
Through the septum, add anhydrous toluene followed by N-methylaniline via syringe.
-
Place the sealed tube in a preheated oil bath at 110-120 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 30 minutes), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(N-methylanilino)-8-benzyloxyquinoline.
Suzuki-Miyaura Coupling Protocol (Adapted from a related system)
This protocol is adapted from the coupling of 6-bromo-1,2,3,4-tetrahydroquinoline with phenylboronic acid.
Materials:
-
6-Bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv)
-
Phenylboronic acid (1.3 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (catalytic amount)
-
Potassium carbonate (K₂CO₃) (3.0 M aqueous solution)
-
Toluene
Procedure:
-
In a two-necked flask, dissolve 6-bromo-1,2,3,4-tetrahydroquinoline in toluene.
-
To the solution, add the aqueous potassium carbonate solution.
-
Add phenylboronic acid and the dichlorobis(triphenylphosphine)palladium(II) catalyst.
-
Heat the mixture to 90 °C under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-phenyl-1,2,3,4-tetrahydroquinoline.
Discussion and Conclusion
Both the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are powerful and versatile methods for the functionalization of the 7-bromo-THIQ scaffold.
The Buchwald-Hartwig amination offers a direct route to C-N bond formation, providing access to a wide range of anilino- and other amino-substituted THIQ derivatives. The reaction often proceeds with high yields and relatively short reaction times, as demonstrated in analogous systems.[1] Key to the success of this reaction is the careful selection of the palladium catalyst, a sterically bulky and electron-rich phosphine ligand, and a strong, non-nucleophilic base.
The Suzuki-Miyaura coupling is a robust and widely used method for constructing C-C bonds, enabling the synthesis of 7-aryl and 7-vinyl-THIQ derivatives. This reaction is known for its tolerance of a variety of functional groups and its use of relatively stable and non-toxic boronic acid reagents.[3][4] The choice of palladium catalyst, base, and solvent system is crucial for achieving high yields.
References
Comparative Biological Activity of Novel 7-Substituted Tetrahydroisoquinoline Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of novel 7-substituted tetrahydroisoquinoline (THIQ) compounds against various biological targets. The data herein is compiled from recent studies and presented for easy comparison to aid in drug discovery and development efforts.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2][3][4] Strategic substitution at the 7-position of the THIQ core has been a key focus of medicinal chemistry efforts to modulate potency and selectivity for various therapeutic targets, including cancer, inflammation, and neurological disorders.[5] This guide summarizes key findings on the biological screening of these novel compounds, presenting comparative data, detailed experimental protocols, and visualizations of relevant biological pathways.
In Vitro Anticancer Activity
A significant area of investigation for 7-substituted THIQs has been their potential as anticancer agents. Various derivatives have been screened against a panel of human cancer cell lines, demonstrating a range of cytotoxic activities. The data below summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds.
| Compound ID | Substitution at C7 | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 7e | Varies | A549 (Lung) | 0.155 | Doxorubicin | Not specified |
| Compound 8d | Varies | MCF7 (Breast) | 0.170 | Doxorubicin | Not specified |
| GM-3-121 | Varies | MCF-7 (Breast) | 0.43 (µg/mL) | Not specified | Not specified |
| GM-3-121 | Varies | MDA-MB-231 (Breast) | 0.37 (µg/mL) | Not specified | Not specified |
| GM-3-121 | Varies | Ishikawa (Endometrial) | 0.01 (µg/mL) | Not specified | Not specified |
| Compound 10e | Morpholine | A549 (Lung) | 0.033 | Everolimus, 5-FU | Not specified |
| Compound 10h | Morpholine | MCF-7 (Breast) | 0.087 | Everolimus, 5-FU | Not specified |
| Compound 10d | Morpholine | A549 (Lung) | 0.062 | Everolimus, 5-FU | Not specified |
| Compound 10d | Morpholine | MCF-7 (Breast) | 0.58 | Everolimus, 5-FU | Not specified |
| Compound 10d | Morpholine | MDA-MB-231 (Breast) | 1.003 | Everolimus, 5-FU | Not specified |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
The following diagram illustrates a generalized workflow for the screening of novel anticancer compounds.
Caption: Workflow for anticancer activity screening of novel compounds.
Enzyme Inhibition
Several 7-substituted THIQ derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.
Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases like psoriasis.[6]
| Compound ID | PDE4D IC50 (µM) | TNF-α Release Inhibition (LPS-stimulated RAW 264.7) | Reference Compound | PDE4D IC50 (µM) |
| Compound 36 | Significant Potency | Significant Inhibition | Calcipotriol | Not Applicable |
| Rolipram | 1.3 | Not specified | - | - |
| Compound 14e | 2.3 | Not specified | Rolipram | 1.3 |
| Compound 14b | 23.3 | Not specified | Rolipram | 1.3 |
| Compound 14c | 15.5 | Not specified | Rolipram | 1.3 |
| Compound 14d | 37.0 | Not specified | Rolipram | 1.3 |
The following diagram illustrates the role of PDE4 in the inflammatory signaling pathway.
Caption: Simplified PDE4 signaling pathway in inflammation.
Other Enzyme Targets
Novel THIQ derivatives have also shown inhibitory activity against Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), both crucial targets in cancer therapy, as well as Protein-Tyrosine Phosphatase 1B (PTP-1B), a target for diabetes and obesity.[5][7][8]
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 7e | CDK2 | 0.149 | Roscovitine | 0.380 |
| Compound 8d | DHFR | 0.199 | Methotrexate | 0.131 |
| Compound 14c | PTP-1B | 1.85 | Rosiglitazone | Not Active |
Receptor Binding Activity
The versatility of the THIQ scaffold extends to its interaction with various receptors in the central nervous system.
Serotonin 7 Receptor (5-HT7R)
Recent studies have identified THIQ analogs as inverse agonists of the 5-HT7 receptor, which is involved in mood, learning, and circadian rhythm.[9]
| Compound ID | 5-HT7R Activity | EC50 (nM) | Emax (%) |
| Anhalidine (1b) | Inverse Agonist | 219 | -95.4 |
| Pellotine (1a) | Inverse Agonist | ~438 | Not Specified |
Dopamine D3 Receptor (D3R)
Certain 7-substituted THIQs have been developed as high-affinity ligands for the D3 receptor, a target for treating substance addiction and other neurological disorders.[10]
| Compound ID | D3R Ki (nM) | D3R vs D2R Selectivity |
| Compound 5s | 1.2 | 15- to 420-fold |
| Compound 5t | 3.4 | 15- to 420-fold |
Experimental Protocols
General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software.[1]
PDE4 Enzyme Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, the PDE4 enzyme, and the test compound at various concentrations.
-
Initiation: The reaction is initiated by adding the substrate, cyclic AMP (cAMP).
-
Incubation: The mixture is incubated at 30°C for a specified time (e.g., 30 minutes).
-
Termination: The reaction is terminated by adding a stop solution.
-
Detection: The amount of AMP produced is quantified, often using a secondary enzymatic reaction that generates a fluorescent or luminescent signal.
-
IC50 Calculation: IC50 values are determined by plotting the percent inhibition against the compound concentration.[6]
Receptor Binding Assay
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT7R or D3R) are prepared from cultured cells or animal tissues.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand specific for the receptor and various concentrations of the unlabeled test compound.
-
Incubation: The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[10]
This guide provides a snapshot of the diverse biological activities of novel 7-substituted tetrahydroisoquinoline compounds. The presented data and methodologies aim to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols due to its hazardous properties. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Proper disposal is not only a matter of safety but also of environmental responsibility, as halogenated organic compounds can be persistent and toxic.[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that work is conducted in a designated area.
Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | Protects against skin contact and irritation.[4] |
| Eye Protection | Safety goggles or a face shield | Prevents splashes and eye irritation.[4] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[4] |
| Footwear | Closed-toe shoes | Protects feet from spills.[4] |
Work Area
All handling and disposal activities must be performed within a certified chemical fume hood to prevent the inhalation of vapors or dust.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[6]
Step-by-Step Disposal Protocol
This protocol details the segregation and packaging of this compound for disposal.
1. Waste Segregation:
-
Crucially, this compound must be disposed of as halogenated organic waste. [4][5][7] Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[3]
-
Use a designated, properly labeled waste container for "Halogenated Organic Waste."[2][4][7] These containers are often color-coded (e.g., green-labeled carboys) for easy identification.[2][7]
2. Container Preparation:
-
Obtain a compatible waste container from your institution's Environmental Health and Safety (EHS) department.[2]
-
Ensure the container is clean, dry, and has a secure, tight-fitting lid.[2]
-
Affix a hazardous waste tag to the container before adding any waste.[2][3]
3. Waste Transfer:
-
If the compound is a solid, carefully transfer it into the waste container using a clean spatula or scoop. Avoid generating dust.[6]
-
If it is in a solution, pour the liquid carefully into the container, avoiding splashes.
-
Keep the waste container closed when not in use.[3]
4. Labeling and Documentation:
-
Clearly label the hazardous waste tag with the full chemical name: "this compound" and its CAS number: 258515-65-0.
-
Record the approximate quantity of the waste being added.
-
Include the date of accumulation.
5. Storage and Collection:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3]
-
Ensure the container is stored in secondary containment to prevent spills.[3]
-
Contact your institution's EHS department to arrange for the collection and final disposal of the hazardous waste.[3]
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate actions:
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[6][8] Seek medical attention if irritation persists.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[6][8] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8] |
| Spill | Contain the spill using an inert absorbent material. Sweep up the material and place it in a sealed container for disposal as hazardous waste.[6] |
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 258515-65-0). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
1. Hazard Identification and Immediate Precautions
According to the Safety Data Sheet (SDS), this compound presents the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Immediate precautionary measures include avoiding contact with skin and eyes, preventing inhalation of dust or fumes, and refraining from eating, drinking, or smoking in the handling area.[1]
2. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to provide comprehensive protection.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn.[1] |
3. Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Handling the Compound:
-
In Case of Exposure:
4. Disposal Plan
-
Waste Collection:
-
Collect any spillage or waste material in a suitable, labeled container for disposal.
-
-
Disposal Procedure:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or water courses.[1]
-
5. Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
